1,3-DIBROMO-5-CHLORO-2-FLUOROBENZENE
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-chloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGNXBQTFODGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805525-99-8 | |
| Record name | 5-Chloro-1,3-dibromo-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene (CAS Number 1805525-99-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-dibromo-5-chloro-2-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in pharmaceutical and materials science research.
Section 1: Physicochemical Properties
This compound is a compound with the molecular formula C₆H₂Br₂ClF and a molecular weight of 288.34 g/mol .[1][2][3][4] While extensive experimental data for this specific isomer is not widely published, its physical properties can be inferred from available data and its chemical structure. It is expected to be a liquid or a low-melting solid at room temperature and is soluble in common organic solvents.[5]
| Property | Value | Source |
| CAS Number | 1805525-99-8 | [1][2][3][4][6][7][8][9][10][11][12] |
| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4][6][8][10][13] |
| Molecular Weight | 288.34 g/mol | [1][2][3][4][6][8][10][13] |
| Purity | ≥97% (commercially available) | [1][2][3][4] |
| Boiling Point | 245.4±35.0 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | 102.2±25.9 °C (Predicted) | [7] |
| LogP | 4.0041 (Predicted) | [1] |
Section 2: Synthesis and Characterization
Representative Synthetic Protocol:
A potential synthetic approach could start from 4-chloro-1-fluorobenzene. The synthesis would involve a two-step bromination process. The regioselectivity of the bromination would be directed by the existing chloro and fluoro substituents.
Step 1 & 2: Dibromination of 4-chloro-1-fluorobenzene
-
To a solution of 4-chloro-1-fluorobenzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
The reaction mixture is stirred at an appropriate temperature (which may range from room temperature to elevated temperatures) to facilitate the introduction of two bromine atoms onto the aromatic ring. The directing effects of the fluorine and chlorine atoms will influence the position of bromination.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified using column chromatography to isolate the desired this compound isomer.
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Characterization:
Due to the limited availability of published spectroscopic data for this specific compound, the following are predicted and experimentally observed (where available) spectral characteristics that would aid in its identification and characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents. An available ¹H NMR spectrum from a commercial supplier confirms the presence of signals in the aromatic region, consistent with the proposed structure.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum is predicted to display six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to fluorine exhibiting characteristic C-F coupling.
Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 288.34 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms and one chlorine atom, with a distinctive M, M+2, M+4, and M+6 pattern. Key fragmentation patterns would likely involve the loss of halogen atoms.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-X (C-F, C-Cl, C-Br) stretching vibrations.
Section 3: Reactivity and Applications in Drug Development
The unique arrangement of halogen atoms in this compound provides multiple reactive sites for various organic transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[5][14]
Cross-Coupling Reactions:
The bromine atoms are particularly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[5] This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki Coupling: Reaction with boronic acids or their esters can introduce a wide range of aryl, heteroaryl, or alkyl groups.[15][16][17][18][19]
-
Stille Coupling: Coupling with organostannanes provides another versatile method for C-C bond formation.[13][20][21][22][23]
-
Buchwald-Hartwig Amination: This reaction enables the synthesis of arylamines by coupling with primary or secondary amines.[1][7][24][25][26]
The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the adjacent fluorine and chlorine atoms, could allow for selective mono- or di-functionalization under carefully controlled reaction conditions.
Caption: Key cross-coupling reactions involving this compound.
Applications in Medicinal Chemistry:
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound serves as a scaffold for the synthesis of novel fluorinated molecules with potential therapeutic applications. Its use as an intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[5]
Section 4: Safety, Handling, and Disposal
As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[5] These compounds can be irritants to the skin, eyes, and respiratory tract.[5] Chronic exposure to halogenated aromatics can have more severe health effects.[27]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Keep containers tightly sealed to prevent the release of vapors.
Disposal:
-
All waste containing this compound, including rinsates from glassware, should be collected as hazardous waste.
-
Halogenated organic waste must be segregated from non-halogenated waste and disposed of according to institutional and local regulations.[5]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its rich chemical functionality, particularly its propensity for cross-coupling reactions, makes it an important intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, along with practical guidance for its synthesis, handling, and application. As research in these fields continues to advance, the utility of such highly functionalized aromatic compounds is expected to grow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1805525-99-8 CAS Manufactory [m.chemicalbook.com]
- 9. This compound | CAS#:1805525-99-8 | Chemsrc [chemsrc.com]
- 10. allfluoro.com [allfluoro.com]
- 11. This compound|CAS 1805525-99-8|Adamas-beta|製品詳細 [tci-chemical-trading.com]
- 12. 1,3-Dibromo-5-chloro-2-fluorobenzene-景明化工股份有限公司 [echochemical.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. rsc.org [rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
An In-depth Technical Guide to 1,3-dibromo-5-chloro-2-fluorobenzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,3-dibromo-5-chloro-2-fluorobenzene, a halogenated aromatic compound of significant interest to professionals in drug development, materials science, and synthetic chemistry. We will delve into its core physicochemical properties, with a detailed focus on the determination of its molecular weight, explore its applications as a versatile chemical intermediate, and discuss its safety and handling protocols.
Compound Identification and Molecular Structure
This compound is a polysubstituted benzene derivative. Its structure features a central benzene ring with five substituents: two bromine atoms, one chlorine atom, one fluorine atom, and two hydrogen atoms. The precise arrangement of these halogens on the aromatic ring dictates its reactivity and utility as a building block in complex syntheses.
The molecular formula for this compound is C₆H₂Br₂ClF.[1][2][3] This formula is the cornerstone for determining its exact molecular weight and understanding its stoichiometric relationships in chemical reactions.
Caption: Molecular structure of this compound.
Core Topic: Molecular Weight Determination
The molecular weight (MW) is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. It is calculated by summing the atomic weights of each atom in the molecule.
Calculation Workflow:
The process begins with the established molecular formula: C₆H₂Br₂ClF .
-
Identify Constituent Elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Fluorine (F).
-
Count Atoms: Determine the number of atoms for each element from the formula.
-
Use Standard Atomic Weights: Utilize the standard atomic weights for each element (rounded to two decimal places for this calculation).
-
C: 12.01 u
-
H: 1.01 u
-
Br: 79.90 u
-
Cl: 35.45 u
-
F: 19.00 u
-
-
Calculate Total Mass: Multiply the atom count by the corresponding atomic weight for each element and sum the results.
This systematic approach ensures accuracy and traceability in the molecular weight calculation, a self-validating protocol essential for reproducible scientific work.
Data Summary Table: Molecular Weight Calculation
| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 6 | 12.01 | 72.06 |
| Hydrogen | H | 2 | 1.01 | 2.02 |
| Bromine | Br | 2 | 79.90 | 159.80 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Fluorine | F | 1 | 19.00 | 19.00 |
| Total | 288.33 |
The calculated molecular weight is 288.33 g/mol . This value is consistent with data from multiple chemical suppliers and databases, which report a molecular weight of 288.34 g/mol .[1][2][3][4] The minor discrepancy arises from rounding differences in the atomic weights used.
Physicochemical and Safety Properties
Understanding the physical and safety characteristics of a compound is paramount for its proper handling, storage, and application in experimental design.
Table of Properties:
| Property | Value | Source(s) |
| CAS Number | 1805525-99-8 | [2][4] |
| Molecular Formula | C₆H₂Br₂ClF | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | Typically ≥96% | [2] |
Note: Properties such as melting and boiling points can vary between isomers. Data for the closely related isomer 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 179897-90-6) includes a melting point of 85-87 °C and a boiling point of 260 °C.[3]
Safety and Handling:
As a halogenated organic compound, this compound requires careful handling in a well-ventilated area, preferably a chemical fume hood.
-
GHS Pictogram: GHS07 (Warning).[2]
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.[5] Containers must be tightly sealed and made of corrosion-resistant material to prevent leakage and degradation from air or moisture.[5]
Applications in Research and Development
The unique arrangement of multiple, distinct halogen atoms on the benzene ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective, stepwise functionalization.
Core Applications:
-
Pharmaceutical Synthesis: This compound is a key building block in drug discovery and development.[5] Its structure can serve as a scaffold for creating complex molecules with specific biological activities. It is particularly useful in synthesizing novel antibacterial agents, where the halogen atoms can contribute to the core pharmacophore, enhancing antibacterial activity and pharmacokinetic properties.[5]
-
Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6][7] This enables chemists to efficiently form new carbon-carbon or carbon-heteroatom bonds, constructing the complex molecular architectures required for modern therapeutics and advanced materials.[7]
-
Materials Science: It serves as a monomer or precursor for the synthesis of special functional polymers.[5] Incorporating this halogenated structure into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and unique optical or electrical characteristics.[5]
-
Agrochemicals: Like other halogenated benzenes, this compound and its derivatives are instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.[7]
Experimental Workflow: Conceptual Suzuki Coupling
The following diagram illustrates a conceptual workflow where this compound is used in a regioselective Suzuki coupling reaction, a common strategy in drug development.
Caption: Conceptual workflow for a regioselective Suzuki coupling reaction.
This strategic utility in building complex molecules underscores the compound's importance, making it indispensable in many fields from drug development to materials science.[5]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for molecular architects. Its precisely defined molecular weight of 288.34 g/mol is the starting point for its quantitative use in the laboratory. Its structural features, characterized by multiple, differentially reactive halogen atoms, provide a versatile platform for the synthesis of novel pharmaceuticals, high-performance polymers, and other fine chemicals. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage its synthetic potential.
References
- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 1,3-Dibromo-2-chloro-5-fluorobenzene CAS#: 179897-90-6 [m.chemicalbook.com]
- 4. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 5. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-chloro-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1,3-Dibromo-5-chloro-2-fluorobenzene is a highly substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of halogen atoms—two bromine, one chlorine, and one fluorine—on the benzene ring imparts distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the known physical characteristics of this compound, offering valuable insights for its application in pharmaceutical and agrochemical research and development. The strategic placement of these halogens allows for selective functionalization, making it a key intermediate in the synthesis of complex target molecules.
Molecular Structure and Identification
The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.
Systematic Name: this compound CAS Number: 1805525-99-8 Molecular Formula: C₆H₂Br₂ClF Molecular Weight: 288.34 g/mol
The structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, reaction setup, and purification. The table below summarizes the available and predicted physicochemical data for this compound.
| Property | Value | Source |
| Appearance | Light blue to blue solid | --INVALID-LINK-- |
| Colorless to light yellow liquid | --INVALID-LINK-- | |
| Boiling Point | 245.4 ± 35.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 2.089 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--, --INVALID-LINK--[2] |
| Solubility | Poor in water; Soluble in organic solvents such as ether, chloroform, and dichloromethane. | --INVALID-LINK-- |
| LogP | 4.0041 (Predicted) | --INVALID-LINK--[3] |
Note: There is conflicting information regarding the physical state of this compound at room temperature. Researchers should verify the physical state of their specific batch.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts being significantly affected by the electronegativity of the directly attached halogen substituents.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for a substituted benzene ring. Key expected vibrations include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z 286, 288, 290, and 292, with relative intensities determined by the natural abundance of the bromine and chlorine isotopes.
Synthesis and Reactivity Insights
This compound is typically synthesized through multi-step sequences involving halogenation and diazotization reactions. A plausible synthetic pathway starts from a suitably substituted aniline, such as 4-chloro-2-fluoroaniline.
Caption: A plausible synthetic workflow for this compound.
The reactivity of this compound is governed by the electronic effects of the four halogen substituents. The fluorine atom, being the most electronegative, and the bromine and chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions. The bromine atoms are typically the most labile sites for metal-halogen exchange or cross-coupling reactions, providing a handle for further molecular elaboration.
Experimental Protocol: A Generalized Sandmeyer Reaction
While a specific protocol for this compound is not publicly detailed, the following generalized procedure for a Sandmeyer reaction, a common method for synthesizing aryl halides from anilines, provides a framework for its synthesis from the corresponding aniline precursor.[4][5]
Objective: To replace the amino group of a dibromo-chloro-fluoroaniline with a bromine atom.
Materials:
-
Dibromo-chloro-fluoroaniline precursor
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr)
-
Hydrobromic acid (HBr)
-
Dichloromethane (or other suitable organic solvent)
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and thermometer, dissolve the aniline precursor in concentrated sulfuric acid, keeping the temperature below 5 °C with an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional period at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of cuprous bromide in hydrobromic acid.
-
Heat the cuprous bromide solution to the appropriate reaction temperature (e.g., 100-130 °C).
-
Slowly add the cold diazonium salt solution to the hot cuprous bromide solution. Vigorous gas evolution (N₂) will be observed.
-
-
Work-up and Purification:
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired this compound.
-
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
This compound is a valuable, highly functionalized building block for the synthesis of complex organic molecules. Its distinct physical properties, governed by its unique halogen substitution pattern, make it a compound of interest for researchers in drug discovery and materials science. This guide provides a consolidated source of its known physical and chemical characteristics to aid in its safe and effective use in the laboratory. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important synthetic intermediate.
References
- 1. This compound | CAS#:1805525-99-8 | Chemsrc [chemsrc.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. chemscene.com [chemscene.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 1,3-dibromo-5-chloro-2-fluorobenzene
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 1,3-dibromo-5-chloro-2-fluorobenzene. This polysubstituted benzene is a valuable building block in medicinal and materials chemistry, making its unambiguous characterization essential for reproducible research and development.[1] This document moves beyond a simple recitation of techniques, focusing instead on the logical workflow and the synergistic interplay between mass spectrometry, infrared spectroscopy, and multinuclear magnetic resonance spectroscopy. We detail the theoretical basis for expected outcomes, the causality behind experimental choices, and the integrated analysis required to confirm the precise substitution pattern of this complex aromatic halide. The protocols and interpretive frameworks described herein are designed to serve as a self-validating system for researchers.
Introduction and Strategic Overview
This compound (Molecular Formula: C₆H₂Br₂ClF; Molecular Weight: 288.34 g/mol ) is a key chemical intermediate used in the synthesis of specialized pharmaceuticals and functional polymers.[1][2] The presence of four different halogen substituents on a benzene ring presents a significant analytical challenge. The primary goal of structure elucidation is to unequivocally confirm the 1,2,3,5-substitution pattern and rule out all other potential regioisomers that may arise during synthesis.
Common synthetic routes, such as the Sandmeyer reaction involving the diazotization of a substituted aniline, can sometimes yield isomeric byproducts.[3][4] Therefore, a rigorous analytical workflow is not merely confirmatory but essential for ensuring sample purity and validating synthetic outcomes. Our approach is grounded in a logical progression of experiments, where each technique provides a unique piece of the structural puzzle.
Caption: Logical workflow for the structure elucidation of this compound.
Foundational Analysis: Confirming the Basics
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Expertise & Causality: The first analytical step for any novel or synthesized compound should be mass spectrometry. Its primary purpose is to confirm that the compound has the correct molecular weight corresponding to its expected formula. For polyhalogenated compounds, MS offers a secondary, powerful validation through the distinct isotopic patterns of chlorine and bromine.
Experimental Protocol & Data Interpretation:
-
Technique: Electron Ionization (EI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is often used to ensure the analysis of a pure compound.[5][6]
-
Expected Molecular Ion (M⁺): The nominal molecular mass is 288 Da. The high-resolution mass should be approximately 285.81958 Da for the lightest isotopologue (C₆H₂⁷⁹Br₂³⁵ClF).[2]
-
Isotopic Pattern Analysis (Self-Validation): The presence of two bromine atoms and one chlorine atom creates a highly characteristic cluster of peaks for the molecular ion. This pattern is the most critical diagnostic feature in the mass spectrum.
-
Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)
-
Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)
-
The resulting pattern will show significant peaks at M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities dictated by the statistical combination of these isotopes. The [M+2]⁺ and [M+4]⁺ peaks will be the most intense in the cluster, providing unambiguous confirmation of the Br₂Cl composition.
-
-
Fragmentation: Common fragmentation pathways involve the loss of halogen atoms. Expect to see fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.
Infrared (IR) Spectroscopy: Functional Groups and Substitution Pattern
Expertise & Causality: IR spectroscopy is used to confirm the presence of the benzene ring and the absence of other functional groups (like O-H or C=O) that might indicate impurities or side products.[7] Furthermore, the "fingerprint" region contains absorptions related to the C-H bending modes, which are sensitive to the substitution pattern on the aromatic ring.[8]
Experimental Protocol & Data Interpretation:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet if solid.
-
Data Analysis: The spectrum should be analyzed for key absorption bands. The absence of strong signals outside these regions is as important as their presence.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of C-H bonds on the aromatic ring.[9] |
| Aromatic C=C Stretch | 1600 - 1450 | Two to three sharp bands confirm the benzene ring skeleton.[10] |
| C-F Stretch | 1250 - 1100 | A strong band indicating the carbon-fluorine bond. |
| C-Cl Stretch | 800 - 600 | Indicates the carbon-chlorine bond. |
| C-Br Stretch | 650 - 500 | Indicates the carbon-bromine bonds. |
| C-H Out-of-Plane Bending | 900 - 700 | The specific pattern in this region is a fingerprint for the 1,2,3,5-tetrasubstitution pattern. |
Definitive Structure Determination: Multinuclear NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the exact arrangement of substituents.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Protocol & Interpretation:
-
Solvent: A deuterated solvent with no interfering signals, such as CDCl₃ or C₆D₆, should be used.
-
Prediction: The structure of this compound contains two aromatic protons in chemically distinct environments (H-4 and H-6, using IUPAC numbering where F is at C-2). Therefore, two signals are expected.
-
Chemical Shift: Both protons are on a highly electron-withdrawn ring, so their signals are expected in the range of δ 7.0–7.8 ppm.
-
Coupling (The Key to Assignment):
-
⁴J H-H (meta-coupling): The two protons are meta to each other. They will split each other into doublets with a small coupling constant of approximately 2-3 Hz.
-
J H-F (fluorine coupling): The key differentiator is the coupling to the ¹⁹F nucleus. H-6 is four bonds away (⁴J H-F), while H-4 is five bonds away (⁵J H-F). Typically, ⁴J coupling is larger than ⁵J coupling.
-
Expected Pattern:
-
H-6 Signal: A doublet of doublets (dd) with a larger coupling to ¹⁹F (e.g., ~6-8 Hz) and a smaller coupling to H-4 (~2-3 Hz).
-
H-4 Signal: A doublet of doublets (dd) with a smaller coupling to ¹⁹F (e.g., ~1-3 Hz) and the meta-coupling to H-6 (~2-3 Hz). This differential coupling allows for unambiguous assignment of each proton.
-
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Protocol & Interpretation:
-
Technique: A standard proton-decoupled ¹³C NMR experiment is performed.
-
Prediction: Due to the lack of symmetry, all six carbon atoms in the benzene ring are chemically unique. Therefore, six distinct signals are expected in the aromatic region (δ 110–160 ppm).
-
Chemical Shifts & Coupling:
-
The chemical shifts are influenced by the electronegativity and anisotropic effects of the four halogen substituents.
-
C-F Coupling: The most diagnostic feature will be the large one-bond coupling constant (¹J C-F) for the carbon directly attached to fluorine (C-2), which will appear as a large doublet (typically > 240 Hz).
-
The carbons ortho (C-1, C-3) and meta (C-6) to the fluorine will also show smaller C-F couplings (²J C-F and ³J C-F, respectively), further confirming their positions relative to the fluorine atom. The presence of these six distinct, coupled signals provides powerful validation of the proposed structure.
-
| Nucleus | Predicted Data Summary |
| ¹H NMR | Two signals (2H total intensity), both appearing as doublets of doublets (dd) in the δ 7.0-7.8 ppm range. Different H-F coupling constants will allow for specific assignment. |
| ¹³C NMR | Six distinct signals in the aromatic region. C-2 will show a large ¹J C-F coupling (>240 Hz). C-1, C-3, and C-6 will show smaller but observable C-F couplings. |
Absolute Proof: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structure proof.[11] It provides a definitive, three-dimensional map of electron density, revealing the precise location of each atom in the crystal lattice.[12]
Applicability:
-
This technique is contingent on the ability to grow a suitable, single crystal from the purified material.
-
If successful, the resulting structure confirms not only the connectivity but also precise bond lengths, bond angles, and intermolecular interactions.[13]
-
The Cambridge Structural Database (CSD) contains crystal structures for closely related isomers, such as 1,3-dibromo-2-chloro-5-fluorobenzene, demonstrating the viability of this technique for this class of compounds.[2]
Summary and Physicochemical Properties
The structure of this compound is elucidated through a systematic and integrated analytical approach. Mass spectrometry confirms the molecular weight and elemental formula, while IR spectroscopy verifies the aromatic nature of the compound. The definitive arrangement of the substituents is established by multinuclear NMR spectroscopy, where the distinct chemical shifts and, most importantly, the spin-spin coupling patterns in both the ¹H and ¹³C spectra provide irrefutable evidence for the 1,3-dibromo-5-chloro-2-fluoro substitution pattern. Each piece of data serves to validate the others, culminating in a highly confident structural assignment.
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| CAS Number | 1805525-99-8 | [14][15][16] |
| Molecular Formula | C₆H₂Br₂ClF | [14][16] |
| Molecular Weight | 288.34 g/mol | [14][16] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. 1,3-Dibromo-2-chloro-5-fluorobenzene | C6H2Br2ClF | CID 2724604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. Gas chromatography-triple-quadrupole mass spectrometry for analysis of selected polyhalogenated pollutants in plants. Comparison of extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of a Wide Class of Organic Compounds by Chromatograph Mass Spectrometry - Astakhov - Analitika [journals.eco-vector.com]
- 7. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 15. labsolu.ca [labsolu.ca]
- 16. chemscene.com [chemscene.com]
solubility of 1,3-dibromo-5-chloro-2-fluorobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-dibromo-5-chloro-2-fluorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the . The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and provides a predicted solubility profile in various common organic solvents. A detailed experimental protocol for determining solubility is also presented, along with essential safety precautions.
Introduction
This compound is a polyhalogenated aromatic compound. Such compounds are pivotal as intermediates in the synthesis of a wide array of specialized chemicals, including pharmaceuticals and materials with unique properties[1]. The arrangement of different halogen atoms on the benzene ring imparts specific chemical reactivity and physical characteristics to the molecule. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation, as it dictates solvent selection, reaction conditions, and product isolation strategies.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. For this compound, these properties provide the foundation for understanding its behavior in different solvent environments.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₆H₂Br₂ClF | [2] |
| Molecular Weight | 288.34 g/mol | [2] |
| Appearance | Colorless to light yellow liquid under normal conditions. | [1] |
| Odor | Has a characteristic special smell which may be irritating. | [1] |
| Water Solubility | Expected to be low due to the hydrophobic nature of the benzene ring and carbon-halogen bonds. |
Theoretical Principles of Solubility in Organic Solvents
The solubility of this compound is governed by the principle of "like dissolves like," which is fundamentally about the balance of intermolecular forces between the solute and the solvent molecules.
Intermolecular Forces at Play:
-
London Dispersion Forces: As a relatively large molecule with numerous electrons, this compound exhibits significant London dispersion forces. These forces are the primary interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The electronegative halogen atoms (F, Cl, Br) create a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvent molecules.
-
Halogen Bonding: A crucial and specific interaction for this class of compounds is halogen bonding. This occurs when there is a region of positive electrostatic potential on the surface of the halogen atom (the σ-hole), which can interact with a Lewis base (e.g., the oxygen or nitrogen atom of a polar solvent)[3][4]. The strength of this interaction generally increases with the polarizability of the halogen, in the order of I > Br > Cl > F[4].
The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.
References
A Spectroscopic Guide to 1,3-dibromo-5-chloro-2-fluorobenzene: A Predictive Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectral data for 1,3-dibromo-5-chloro-2-fluorobenzene (C₆H₂Br₂ClF), a polysubstituted aromatic compound of interest in organic synthesis and drug discovery. Due to the limited availability of experimental spectral data in public databases, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from analogous compounds, to offer a robust and scientifically grounded prediction of its spectral characteristics.
Molecular Structure and Overview
This compound is a halogenated benzene derivative with a molecular weight of 288.34 g/mol .[1][2][3] Its structure, featuring a complex substitution pattern, gives rise to a unique spectral fingerprint that is crucial for its identification and characterization in synthetic chemistry. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a comprehensive understanding of its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR spectra of this compound are based on the analysis of substituent effects on chemical shifts and coupling constants in aromatic systems.[4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | Doublet of Doublets (dd) | ~2-3 Hz (⁴JHF), ~0.5-1 Hz (⁵JHH) | H-6 |
| ~7.2 - 7.5 | Doublet of Doublets (dd) | ~8-9 Hz (³JHH), ~2-3 Hz (⁴JHF) | H-4 |
Causality Behind Predictions:
-
Chemical Shifts: The electron-withdrawing nature of the halogen substituents will deshield the aromatic protons, causing them to resonate downfield, typically in the range of δ 7.0-8.0 ppm.[4] The precise chemical shifts are influenced by the cumulative electronic effects of all four halogens. The fluorine atom, being the most electronegative, will have a significant impact on the adjacent protons.
-
Multiplicity and Coupling:
-
H-6: This proton is expected to show coupling to the fluorine atom at position 2 (a four-bond coupling, ⁴JHF, typically 2-3 Hz) and to the proton at position 4 (a five-bond coupling, ⁵JHH, typically 0.5-1 Hz), resulting in a doublet of doublets.
-
H-4: This proton will exhibit a larger three-bond coupling (³JHH, typically 8-9 Hz) to the proton at H-6 and a four-bond coupling to the fluorine atom (⁴JHF, typically 2-3 Hz), also resulting in a doublet of doublets.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms of the benzene ring.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly attached to fluorine, large C-F coupling. |
| ~135 - 140 | C-5 | Attached to chlorine. |
| ~125 - 130 | C-1 | Attached to bromine. |
| ~120 - 125 | C-3 | Attached to bromine. |
| ~115 - 120 (d, ²JCF ≈ 20-25 Hz) | C-1 & C-3 | Two-bond coupling to fluorine. |
| ~110 - 115 (d, ³JCF ≈ 5-10 Hz) | C-4 & C-6 | Three-bond coupling to fluorine. |
Causality Behind Predictions:
-
Chemical Shifts: The chemical shifts of the carbon atoms are heavily influenced by the electronegativity of the directly attached halogens.[6][7] The carbon atom bonded to the highly electronegative fluorine (C-2) will be the most downfield. The carbons attached to bromine and chlorine will also be downfield compared to unsubstituted benzene.
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine coupling.[7]
-
C-2: Will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz.
-
C-1 and C-3: Will also be split into doublets due to two-bond coupling (²JCF) with fluorine, with a smaller coupling constant of around 20-25 Hz.
-
C-4 and C-6: Will show even smaller three-bond coupling (³JCF) to the fluorine atom, in the range of 5-10 Hz.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and vibrational modes within a molecule. The predicted IR spectrum of this compound is based on characteristic absorption frequencies for aromatic compounds and carbon-halogen bonds.[8][9][10]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretching |
| 1250 - 1000 | Strong | C-F stretching |
| 850 - 550 | Strong | C-Cl stretching |
| 690 - 515 | Strong | C-Br stretching |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Causality Behind Predictions:
-
Aromatic Vibrations: The presence of the benzene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.[8]
-
Carbon-Halogen Bonds: The most prominent features in the fingerprint region will be the strong absorptions corresponding to the stretching vibrations of the carbon-halogen bonds. The C-F stretch is expected at the highest frequency, followed by the C-Cl and C-Br stretches at lower wavenumbers, consistent with the increasing mass of the halogen atom.[9][10]
-
Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted electron ionization (EI) mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion and subsequent fragment ions.[11][12][13]
Molecular Ion Peak
The molecular ion peak (M⁺) is expected at m/z 288 (for the most abundant isotopes ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F). A key feature will be the complex isotopic pattern arising from the presence of two bromine atoms and one chlorine atom.
-
Bromine Isotopes: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1.
-
Chlorine Isotopes: Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This will further complicate the isotopic cluster of the molecular ion.
The combination of these isotopic patterns will produce a unique and readily identifiable cluster for the molecular ion.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through the loss of halogen atoms and other neutral fragments.
Diagram: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Causality Behind Predictions:
-
Loss of Halogens: The initial fragmentation is likely to involve the loss of a bromine radical (Br•), which is a good leaving group, to form an ion at m/z ~209. Loss of a chlorine radical (Cl•) to give an ion at m/z ~253 is also possible.
-
Sequential Losses: Subsequent fragmentations may involve the loss of the second bromine atom or other halogen atoms.
-
Aromatic Core: The stability of the aromatic ring suggests that fragments corresponding to the halogenated benzene core will be prominent.
Experimental Protocols
While experimental data for the target molecule is scarce, the following are standard protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet if the compound is a solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for this compound. The predictions are firmly rooted in fundamental spectroscopic principles and comparative analysis of similar structures. It is our hope that this detailed analysis will serve as a valuable resource for researchers in the synthesis, identification, and application of this and related halogenated aromatic compounds.
References
- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]
- 2. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The fragmentation of doubly charged ions of halogenated benzenes (1979) | Miran Medved | 48 Citations [scispace.com]
- 12. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 13. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to 1,3-Dibromo-5-chloro-2-fluorobenzene for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 1,3-dibromo-5-chloro-2-fluorobenzene, a versatile polyhalogenated aromatic compound. It is intended for researchers, scientists, and drug development professionals who utilize complex building blocks in advanced organic synthesis. This document covers commercial sourcing, key chemical applications with detailed protocols, quality control methodologies, and essential safety and handling information.
Introduction to a Key Synthetic Building Block
This compound (CAS No. 1805525-99-8) is a highly functionalized aromatic compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom, offers multiple reactive sites with differential reactivity, enabling chemists to perform a wide range of selective transformations.
The presence of three distinct halogen atoms allows for regioselective functionalization through various cross-coupling reactions, making it an invaluable tool for constructing intricate molecular architectures. The fluorine substituent can also impart desirable physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity.
Commercial Availability and Supplier Specifications
A reliable supply of high-purity starting materials is critical for reproducible and successful research and development. This compound is commercially available from a number of reputable chemical suppliers. The typical purity offered is ≥97%. Below is a comparative table of some of the key suppliers and their product specifications.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| Thermo Scientific Chemicals | - | ≥98% | 179897-90-6 | C₆H₂Br₂ClF | 288.34 |
| ChemScene | CS-0060163 | ≥97% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |
| Advanced ChemBlocks | W158671 | 97% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |
| LabSolutions | - | 96% | 1805525-99-8 | C₆H₂Br₂ClF | 288.34 |
Note: Product numbers and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Strategic Applications in Chemical Synthesis
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, which can be selectively addressed in various cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl. This allows for sequential functionalization of the molecule.
Below are detailed protocols for some of the most common and powerful transformations involving this versatile building block.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[2] Due to the higher reactivity of the C-Br bonds compared to the C-Cl bond, selective mono- or di-arylation can be achieved.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Selective Mono-arylation
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 85 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl halide.[3][4] Similar to the Suzuki reaction, the C-Br bonds can be selectively functionalized.
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Mono-alkynylation
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5][6][7] This reaction is crucial for the preparation of many pharmaceutical compounds.
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Mono-amination
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quality Control and Analytical Methodologies
Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.
Representative Certificate of Analysis
Below is an example of a Certificate of Analysis for this compound, outlining the typical tests and specifications.
Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 1805525-99-8 |
| Lot Number: | XXXXXX |
| Molecular Formula: | C₆H₂Br₂ClF |
| Molecular Weight: | 288.34 |
| Appearance: | Colorless to light yellow liquid |
| Purity (by GC): | ≥97.0% |
| Identity (by ¹H NMR): | Conforms to structure |
| Water Content (by Karl Fischer): | ≤0.1% |
Analytical Methods
Gas Chromatography (GC)
GC is a primary technique for assessing the purity of this compound.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300 °C.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used as an orthogonal technique to GC for purity determination, particularly for identifying non-volatile impurities.[8][9][10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure and identity of the compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of the two protons on the benzene ring.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals for the aromatic carbons.
-
¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will show a singlet for the single fluorine atom.
Safety, Handling, and Storage
As a halogenated organic compound, this compound should be handled with appropriate safety precautions.
-
Hazard Summary: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Measurement of total polychlorinated biphenyls (PCBs) in catalytic combustion effluents using a simple HPLC procedure (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to Electrophilic Substitution on 1,3-Dibromo-5-chloro-2-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the novel polysubstituted aromatic compound, 1,3-dibromo-5-chloro-2-fluorobenzene. The document delineates the theoretical framework governing the regioselectivity of EAS reactions on this highly deactivated ring system. We will explore the interplay of inductive and resonance effects of the four halogen substituents, predict the most probable sites of electrophilic attack, and provide detailed, field-proven protocols for key electrophilic substitution reactions, including nitration, bromination, and Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique chemical entity in synthetic applications.
Introduction: The Challenge of Polysubstituted Arenes
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility often stems from the precise arrangement of substituents on the benzene ring, which dictates their chemical reactivity and biological activity. The subject of this guide, this compound, presents a fascinating case study in electrophilic aromatic substitution. With four halogen substituents, the benzene ring is significantly deactivated towards electrophilic attack.[2][3][4] Understanding the directing effects of each substituent is therefore paramount to predicting and controlling the outcome of synthetic transformations.
Halogens are a unique class of substituents in the context of EAS. While they are deactivating due to their strong electron-withdrawing inductive effect (-I), they are also ortho, para-directing.[5][6][7] This is a consequence of their ability to donate a lone pair of electrons through resonance (+M), which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.[6][7][8] When multiple halogens are present, their directing effects can either reinforce or oppose each other, leading to a complex regiochemical landscape.
This guide will dissect the electronic and steric factors at play in this compound to provide a predictive framework for its functionalization.
Analysis of Substituent Effects and Regioselectivity
The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the ability of the existing substituents to stabilize the carbocation intermediate formed upon attack by the electrophile.[8][9] In this compound, we have four halogen substituents: fluorine, chlorine, and two bromine atoms.
All halogens are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene.[2][6] This deactivation is primarily due to the strong inductive electron withdrawal (-I effect) of the electronegative halogen atoms.[5][6] However, they are all ortho, para-directors because of the resonance stabilization (+M effect) they provide to the intermediate carbocation when the electrophile attacks at the ortho or para positions.[5][6][7][10]
The relative directing and deactivating strengths of the halogens follow the order: F > Cl > Br > I. Fluorine has the strongest inductive effect but also the most effective resonance donation due to better orbital overlap between its 2p orbital and the 2p orbital of carbon.[5] This can sometimes make fluorobenzene even more reactive than benzene at the para position.[5]
Let's analyze the directing effects of each substituent in this compound on the two available positions for substitution, C4 and C6:
-
Fluorine (at C2): Directs ortho to C1 (occupied) and C3 (occupied), and para to C5 (occupied). Its primary directing influence will be on the relative reactivity of the available positions.
-
Bromine (at C1): Directs ortho to C2 (occupied) and C6, and para to C4.
-
Bromine (at C3): Directs ortho to C2 (occupied) and C4, and para to C6.
-
Chlorine (at C5): Directs ortho to C4 and C6, and para to C2 (occupied).
The following table summarizes the directing effects of each halogen on the potential substitution sites:
| Position of Substitution | Directing Substituent | Relationship |
| C4 | Bromine at C1 | para |
| Bromine at C3 | ortho | |
| Chlorine at C5 | ortho | |
| C6 | Bromine at C1 | ortho |
| Bromine at C3 | para | |
| Chlorine at C5 | ortho |
As the table demonstrates, both C4 and C6 are activated by the ortho and para directing effects of the halogen substituents. To predict the major product, we must consider the relative strengths of these directing effects and steric hindrance.
Electronic Effects
The resonance stabilization of the carbocation intermediate is key. Attack at either C4 or C6 will result in a cationic intermediate that is stabilized by resonance donation from the adjacent halogens. The fluorine at C2, while not directly adjacent to either substitution site, will exert a strong deactivating inductive effect across the ring.
Steric Hindrance
Steric hindrance can play a significant role in determining the regioselectivity of electrophilic aromatic substitution, especially on polysubstituted rings.[11][12] The position between two substituents is generally disfavored for substitution. In this compound, both C4 and C6 are flanked by a bromine/chlorine and a chlorine/bromine atom, respectively. However, the C4 position is situated between a bromine and a chlorine atom, while the C6 position is adjacent to a bromine atom and a hydrogen. The space around C6 is sterically less encumbered than C4, which is ortho to two substituents (Br at C3 and Cl at C5). Therefore, electrophilic attack is more likely to occur at the C6 position .
The following diagram illustrates the directing effects of the substituents:
Caption: Directing effects of halogen substituents on the available positions.
Based on the combined analysis of electronic and steric effects, the primary site of electrophilic substitution on this compound is predicted to be the C6 position .
Experimental Protocols for Electrophilic Aromatic Substitution
Due to the highly deactivated nature of the this compound ring, forcing reaction conditions will likely be necessary to achieve successful electrophilic substitution.
Nitration
Nitration introduces a nitro (-NO2) group onto the aromatic ring. For deactivated substrates, a mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed.[13][14][15] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+).[13][14]
Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 2.0 eq) to concentrated nitric acid (70%, 1.5 eq) at 0 °C.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask.
-
Reaction Execution: Slowly add the solution of the substrate to the nitrating mixture at 0-5 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Caption: A typical workflow for the nitration of a deactivated aromatic ring.
Bromination
Bromination introduces a bromine atom onto the aromatic ring. For deactivated rings, a Lewis acid catalyst such as FeBr3 or AlBr3 is required to polarize the Br-Br bond and generate a more potent electrophile.[16][17][18][19][20]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place this compound (1.0 eq) and anhydrous iron(III) bromide (FeBr3, 1.1 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Slowly add a solution of bromine (Br2, 1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring. This reaction is generally not successful on strongly deactivated rings.[14][21][22] Therefore, achieving Friedel-Crafts acylation on this compound will be extremely challenging and may require harsh conditions and a highly reactive acylating agent.
Protocol (Attempted):
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (AlCl3, 2.0 eq) in an excess of the acyl chloride (e.g., acetyl chloride) which will also serve as the solvent.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the mixture at 0 °C.
-
Reaction Execution: After the addition, allow the mixture to warm to room temperature and then heat to 50-80 °C for an extended period (12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purification of the crude product may be attempted by column chromatography or recrystallization, though the yield is expected to be low.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the fundamental principles of physical organic chemistry. The four halogen substituents strongly deactivate the ring, necessitating forceful reaction conditions. A thorough analysis of the directing effects and steric hindrance points towards the C6 position as the most probable site for electrophilic attack. The experimental protocols provided in this guide offer a starting point for the synthetic exploration of this unique polyhalogenated arene. Researchers and drug development professionals can leverage this understanding to design and execute synthetic strategies for incorporating this valuable building block into more complex molecular architectures.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. Steric Considerations | OpenOChem Learn [learn.openochem.org]
- 13. byjus.com [byjus.com]
- 14. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 15. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's In-depth Guide to the Safe Handling of 1,3-Dibromo-5-chloro-2-fluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and material science applications, 1,3-dibromo-5-chloro-2-fluorobenzene presents a unique combination of reactivity and potential hazards.[1] This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, field-proven perspective on its safe handling, grounded in the causality behind established safety protocols. Our objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Chemical Identity and Physicochemical Profile
Correctly identifying the specific reagent is the foundational step of any laboratory workflow. This compound is a polyhalogenated aromatic compound. It is crucial to distinguish it from its isomers, as structural differences can lead to significant variations in reactivity and toxicological profiles.
The molecular structure, characterized by the presence of multiple halogen atoms (two bromine, one chlorine, one fluorine) on a benzene ring, is the primary determinant of its chemical behavior and associated hazards.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
|---|---|---|
| Product Name | This compound | [2][3] |
| CAS Numbers | 1805525-99-8; 122899-65-0 | [1][2] |
| Molecular Formula | C₆H₂Br₂ClF | [2][4] |
| Molecular Weight | 288.34 g/mol | [2][4] |
| Appearance | Solid Crystalline (White to Purple for a related isomer) | [5] |
| Melting Point | 84 - 87 °C (for the related isomer 1,3-Dibromo-2-chloro-5-fluorobenzene) | [5][6] |
| Purity | ≥97% |[2] |
Note: Physicochemical data for the exact title compound is sparse; data for the closely related isomer 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS: 179897-90-6) is provided for context and indicates the compound is likely a solid at room temperature.[5][6]
GHS Hazard Profile: A Practical Interpretation
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The Globally Harmonized System (GHS) classifications provide a universal language for understanding its primary threats.
GHS Classification Summary
Caption: GHS hazard identification and associated statements.
Expert Interpretation for the Lab:
-
H315 - Causes skin irritation: This is not a mild effect. Prolonged or repeated contact can lead to inflammation, redness, itching, and pain.[9] The lipophilic nature of halogenated aromatics allows them to penetrate the outer layers of the skin, causing localized chemical burns. This necessitates the use of chemically resistant gloves and immediate decontamination upon contact.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable. Accidental splashing can cause significant pain, redness, and potentially severe damage.[9] This classification mandates the use of sealed safety goggles or a face shield, as standard safety glasses do not provide sufficient protection from splashes.
-
H335 - May cause respiratory irritation: If the compound is a fine powder or is heated, inhalation of dust or vapors can irritate the lungs and respiratory system.[5][9] All handling of the solid, especially weighing and transferring, must be performed within a certified chemical fume hood to prevent airborne exposure.
Proactive Risk Mitigation: A Self-Validating Workflow
A robust safety protocol is not merely a list of rules but a self-validating system where each step logically reinforces the next, minimizing the possibility of exposure.
Caption: A three-phase workflow for handling halogenated reagents.
Experimental Protocol: Safe Handling and Use
-
Engineering Controls: All manipulations must occur in a properly functioning chemical fume hood.[9][10] Facilities should be equipped with an eyewash station and safety shower in close proximity.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield is recommended for larger quantities or when splashing is possible.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination is suspected. A lab coat is mandatory.[8]
-
Respiratory Protection: Not required under normal conditions of use within a fume hood. If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
-
-
Hygiene Practices:
Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an exposure.
Table 2: First-Aid Measures
| Exposure Route | Protocol | Causality and Rationale |
|---|---|---|
| Inhalation | 1. Immediately move the person to fresh air.[5][9] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[10] 3. Seek immediate medical attention.[9] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation and systemic absorption. |
| Skin Contact | 1. Immediately remove contaminated clothing.[9] 2. Flush the affected skin with large amounts of running water for at least 15 minutes.[5][9] 3. If skin irritation persists, seek medical attention.[10] | Rapid and prolonged flushing is essential to physically remove the chemical and dilute any that may have started to penetrate the skin, minimizing tissue damage. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention.[9] | The 15-minute flush is a critical standard to ensure all traces of the chemical are removed from the surface of the eye and under the eyelids to prevent severe, lasting damage. |
| Ingestion | 1. Do NOT induce vomiting.[9] 2. Rinse the mouth thoroughly with water.[9] 3. Seek immediate medical attention and show the safety data sheet to the physician.[9] | Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe chemical pneumonitis, which can be more dangerous than the initial ingestion. |
Accidental Release Measures
-
Personal Precautions: Evacuate unprotected personnel. Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[10]
-
Containment: Prevent the spill from spreading or entering drains.[9]
-
Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10] Absorb liquid spills with an inert material (e.g., sand, vermiculite).[9]
-
Disposal: Consult local, state, and federal regulations for hazardous waste disposal.[9]
Stability, Storage, and Disposal
Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[9] Conditions to Avoid: Keep away from heat, sources of ignition, and dust generation.[9] Incompatible Materials: Avoid contact with strong oxidizing agents.[9] Hazardous Decomposition Products: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[5][9]
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][11]
-
The storage area should be segregated from incompatible materials.[11]
-
Containers should be made of corrosion-resistant materials.[1]
Disposal Considerations
This material must be disposed of as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and follow all applicable federal, state, and local regulations for disposal.[9] Do not allow the product to enter drains or waterways.[9]
Toxicological and Ecological Information
Toxicological Profile:
-
Acute Toxicity: Specific data on acute oral, dermal, or inhalation toxicity is largely unavailable.[9] In the absence of data, the compound must be treated as potentially harmful.
-
Symptoms of Exposure: The primary known effects are irritation to the skin, eyes, and respiratory system, characterized by redness, itching, pain, and inflammation.[9] The full toxicological properties have not been thoroughly investigated.
Ecological Profile:
-
Ecotoxicity: Data on the effects of this compound on aquatic life is not available.[8]
-
Persistence and Degradability: No data is available.[8]
-
Environmental Fate: Due to its chemical nature, it should not be released into the environment, as halogenated aromatic compounds can be persistent and harmful to ecosystems.[9][10]
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. chemscene.com [chemscene.com]
- 3. 5-Chloro-1,3-dibromo-2-fluorobenzene | C6H2Br2ClF | CID 86277463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,3-Dibromo-2-chloro-5-fluorobenzene CAS#: 179897-90-6 [m.chemicalbook.com]
- 7. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 5-Bromo-1,3-dichloro-2-fluorobenzene - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide for the Strategic Use of 1,3-Dibromo-5-Chloro-2-fluorobenzene in Pharmaceutical Synthesis
Introduction: The Strategic Value of Polysubstituted Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and pKa to improve cell permeability and oral bioavailability.[1][2][3][4]
Within this context, polysubstituted aromatic rings serve as rigid, three-dimensional scaffolds for orienting functional groups in the precise vectors required for biological activity. The compound This compound emerges as a particularly valuable and versatile building block. Its dense and varied halogenation provides multiple, orthogonally reactive sites. This allows for the sequential and regioselective introduction of diverse substituents through a variety of cross-coupling reactions, making it an indispensable tool for building complex molecular architectures found in many active pharmaceutical ingredients (APIs).[5] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Reactivity Analysis
The synthetic utility of this compound is rooted in the differential reactivity of its three types of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–Cl. This predictable hierarchy is the key to achieving regioselectivity.
The two C-Br bonds are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This allows chemists to perform selective chemistry at the bromine-substituted positions while leaving the chlorine atom untouched for a potential subsequent transformation. The fluorine atom, being a poor leaving group in such reactions, primarily serves to modulate the electronic properties of the ring.
| Property | Value |
| CAS Number | 1805525-99-8[6][7] |
| Molecular Formula | C₆H₂Br₂ClF[6] |
| Molecular Weight | 288.34 g/mol [6] |
| Appearance | Colorless to light yellow liquid[5] |
| Primary Hazard | Skin, eye, and respiratory irritant[8][9] |
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<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="5"CELLPADDING="5"><TR><TDCOLSPAN="2"ALIGN="CENTER"><B>Reactivity HotspotsB>TD>TR><TR><TDBGCOLOR="#EA4335:white">C-Br (Positions 1, 3)TD><TD>High reactivity in Pd-coupling (Suzuki, Sonogashira, etc.)TD>TR><TR><TDBGCOLOR="#FBBC05:white">C-Cl (Position 5)TD><TD>Lower reactivity, requires more forcing conditions/specialized catalysts.TD>TR><TR><TDBGCOLOR="#34A853:white">C-F (Position 2)TD><TD>Generally unreactive in cross-coupling; acts as an electronic modifier.TD>TR>TABLE>
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<center>Reactivity map of this compound.center>
Key Synthetic Applications and Protocols
The true power of this building block is realized through its application in regioselective cross-coupling reactions. Below are detailed protocols for several key transformations.
A. Regioselective Sonogashira Coupling
The Sonogashira reaction is a highly effective method for forming C(sp²)–C(sp) bonds, providing a direct route to introduce alkynyl moieties into the aromatic core. The reaction can be controlled to achieve either mono- or di-alkynylation at the C-Br positions with high selectivity over the C-Cl bond.
Protocol: Mono-alkynylation of this compound
- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
- Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol) via syringe.
- Substrate Addition: Add the desired terminal alkyne (1.1 mmol) dropwise to the stirring mixture.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with saturated brine (20 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition/Reagent
Purpose
Palladium Catalyst
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Catalyzes the C-Br oxidative addition.
Copper Co-catalyst
Copper(I) Iodide (CuI)
Forms the reactive copper acetylide intermediate.
Base
Triethylamine (Et₃N), Diisopropylamine
Deprotonates the terminal alkyne and neutralizes HX.
Solvent
THF, Toluene, DMF
Anhydrous and degassed to prevent catalyst deactivation.
Stoichiometry
~1.1 eq. alkyne for mono-coupling
Controls the extent of reaction. Use >2.2 eq. for di-coupling.
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General workflow for Sonogashira coupling.
B. Regioselective Suzuki-Miyaura Coupling
The Suzuki coupling is one of the most powerful and widely used methods for forming C-C bonds. [10]Its tolerance for a vast array of functional groups makes it a favored reaction in late-stage pharmaceutical synthesis. With this compound, this reaction proceeds selectively at the C-Br positions.
Protocol: Suzuki Coupling with an Arylboronic Acid
-
Reaction Setup: In a vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
[11]2. Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
[11]3. Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
[12]4. Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
[11][12]5. Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
[13]6. Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Catalytic cycle of the Suzuki-Miyaura reaction.
C. Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical synthesis, as the amine functional group is present in a vast number of APIs. The Buchwald-Hartwig amination provides a general method for coupling amines with aryl halides. [14][15]This reaction can be performed selectively at the C-Br positions of the title compound.
Protocol: Mono-amination of this compound
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol) to an oven-dried vial.
-
Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).
-
Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the vial, remove from the glovebox, and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Parameter Condition/Reagent Rationale Pd Precursor Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst. Ligand XPhos, RuPhos, BINAP Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. [16] Base NaOtBu, LHMDS, K₃PO₄ A strong, non-nucleophilic base is required to deprotonate the amine. [16] Solvent Toluene, Dioxane Anhydrous, non-protic solvents are essential.
Catalytic cycle of the Buchwald-Hartwig amination.
D. Chemoselective Grignard Reagent Formation
The differential reactivity of the C-Br and C-Cl bonds also extends to organometallic chemistry. It is possible to selectively form a Grignard reagent at one of the bromine positions, converting the electrophilic carbon into a potent nucleophile. [17]This intermediate can then react with a wide range of electrophiles.
Protocol: Grignard Formation and Reaction with an Electrophile
-
Apparatus: All glassware must be rigorously flame- or oven-dried to remove all traces of water. [18]Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Initiation: Place magnesium turnings (1.1 mmol) in the reaction flask. Add a small crystal of iodine if needed to initiate the reaction.
-
Formation: Prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether or THF (5 mL). Add a small portion of this solution to the magnesium. Once the reaction initiates (indicated by bubbling or heat), add the remainder of the solution dropwise to maintain a gentle reflux.
[19]4. Reaction with Electrophile: After the magnesium is consumed, cool the newly formed Grignard reagent. Slowly add the desired electrophile (e.g., bubble CO₂ gas through the solution to form a carboxylic acid, or add a solution of an aldehyde/ketone).
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the product with ether, wash with brine, dry over MgSO₄, concentrate, and purify as required.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses with side shields or goggles).
[8][20]* Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors. [8][20]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[8][20]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances and heat sources.
[5][20]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
[8][20]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 6. chemscene.com [chemscene.com]
- 7. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. aksci.com [aksci.com]
Application Note: A Multi-Step Protocol for the Synthesis of Novel 3-(3-Bromo-5-chloro-2-fluorophenyl)-isoxazoline Derivatives
Abstract
Isoxazoline heterocycles are a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3][4] The substitution pattern on the core isoxazoline scaffold is critical for modulating biological activity and optimizing pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the synthesis of novel isoxazoline derivatives bearing a complex, highly-substituted 3-bromo-5-chloro-2-fluorophenyl moiety. The synthetic strategy commences with the functionalization of 1,3-dibromo-5-chloro-2-fluorobenzene and proceeds through a robust four-step sequence involving formylation, oximation, and a pivotal in situ nitrile oxide generation followed by a [3+2] dipolar cycloaddition. This guide is intended for researchers in drug discovery and synthetic chemistry, offering both a practical workflow and the causal scientific reasoning behind key experimental choices.
Introduction: The Significance of Isoxazoline Scaffolds
The 2-isoxazoline ring system is a privileged scaffold in drug discovery, valued for its rigid five-membered structure and its role as a versatile synthetic intermediate.[3][5] Compounds containing this moiety have demonstrated a remarkable breadth of biological activities, making them attractive candidates for therapeutic development.[6][7] The primary and most efficient route to the isoxazoline core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (a dipolarophile).[8][9][10] This reaction allows for the rapid construction of molecular complexity with a high degree of control over regioselectivity.
The biological efficacy of isoxazoline-based compounds is profoundly influenced by the nature of their substituents. Introducing highly halogenated and electronically complex aromatic rings can significantly enhance potency and tune physicochemical properties. However, the synthesis of such derivatives presents unique challenges. This protocol addresses these challenges by outlining a reliable pathway starting from the sterically hindered and electronically deactivated this compound.
The overall synthetic pathway is depicted below:
Overall Synthetic Scheme
Step 1: Grignard-based formylation of the starting material. Step 2: Conversion of the aldehyde to an aldoxime precursor. Step 3: In situ generation of the nitrile oxide from the aldoxime. Step 4: [3+2] Cycloaddition with an alkene to yield the final isoxazoline derivative.
Experimental Protocols & Scientific Rationale
This synthesis is divided into three primary stages, culminating in the final cycloaddition reaction. Each protocol is designed to be self-validating, with clear endpoints and established purification methods.
Part 1: Synthesis of the Aldehyde Intermediate (3-Bromo-5-chloro-2-fluorobenzaldehyde)
Causality & Experimental Choice: The initial challenge is to introduce a functional handle onto the inert aromatic ring that can be converted into a nitrile oxide. A formyl group (-CHO) is the ideal target. Given the presence of two bromine atoms, a regioselective functionalization is required. We employ a Grignard reaction, which is a classic and robust method for forming carbon-carbon bonds. Magnesium insertion is anticipated to occur preferentially at the bromine in the 3-position due to a combination of electronic effects and potentially less steric hindrance compared to the bromine flanked by two halogens. The resulting Grignard reagent is then quenched with N,N-dimethylformamide (DMF) to yield the desired aldehyde. Rigorously anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic intermediate by water.
Protocol 2.1: Grignard Formylation
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to remove all traces of moisture.
-
Grignard Reagent Formation:
-
Add magnesium turnings (1.2 eq.) to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling or gentle reflux), add a single crystal of iodine or gently warm the flask with a heat gun.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring it into a beaker of cold 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 3-bromo-5-chloro-2-fluorobenzaldehyde.
-
Part 2: Preparation of the Aldoxime Precursor
Causality & Experimental Choice: The aldoxime is the direct precursor to the nitrile oxide. Its synthesis is a straightforward condensation reaction between the aldehyde synthesized in Part 1 and hydroxylamine.[11][12] Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability, requiring a mild base, such as sodium acetate, to liberate the free hydroxylamine in situ.
Protocol 2.2: Synthesis of 3-Bromo-5-chloro-2-fluorobenzaldehyde Oxime
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) dissolved in a minimal amount of water.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Add cold water to precipitate the oxime product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
-
Part 3: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition
Causality & Experimental Choice: This is the key bond-forming step to construct the isoxazoline ring. Nitrile oxides are highly reactive and prone to dimerization into furoxans.[10] To circumvent this, the nitrile oxide is generated in situ in the presence of the alkene dipolarophile. We will use iodobenzene diacetate (DIB), a mild and effective hypervalent iodine reagent, to oxidize the aldoxime to the corresponding nitrile oxide.[13] This method avoids the harsher conditions required for other techniques, such as dehydrohalogenation of hydroxamoyl chlorides.[14] Styrene is used here as a representative alkene.
Protocol 2.3: Synthesis of 3-(3-Bromo-5-chloro-2-fluorophenyl)-5-phenyl-4,5-dihydroisoxazole
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-bromo-5-chloro-2-fluorobenzaldehyde oxime (1.0 eq.) and styrene (1.2 eq.) in methanol (MeOH).
-
Oxidation and Cycloaddition:
-
Add iodobenzene diacetate (DIB) (1.1 eq.) to the solution in one portion.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq.).[13]
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the oxime starting material is consumed.
-
-
Workup and Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to remove iodine species), followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure isoxazoline derivative.
-
Data Summary and Characterization
The following table summarizes the quantitative aspects of the described protocol. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |
| 1. Formylation | This compound | Mg, DMF | 1 : 1.2 : 1.5 | Anhydrous THF | 60-70% |
| 2. Oximation | 3-bromo-5-chloro-2-fluorobenzaldehyde | NH₂OH·HCl, NaOAc | 1 : 1.5 : 2.0 | Ethanol/Water | >90% |
| 3. Cycloaddition | Aldoxime Intermediate | Styrene, DIB | 1 : 1.2 : 1.1 | Methanol | 75-85% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the oxime -OH, presence of C=N-O stretch).
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the entire synthetic protocol.
Caption: Workflow for the multi-step synthesis of isoxazoline derivatives.
Safety Precautions
-
Grignard Reagents: Organomagnesium compounds are highly reactive, pyrophoric, and react violently with water. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous THF. Methanol and ethyl acetate are flammable.
-
Reagents: Iodobenzene diacetate (DIB) is an oxidant. Avoid contact with skin and eyes. Trifluoroacetic acid (TFA) is highly corrosive. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note details a robust and reproducible multi-step synthesis for accessing novel 3-aryl isoxazoline derivatives from the complex starting material this compound. By employing a strategic Grignard formylation followed by a mild, hypervalent iodine-mediated nitrile oxide cycloaddition, this protocol provides a reliable route to valuable, highly functionalized heterocyclic compounds. The resulting scaffolds are primed for further derivatization and are of significant interest to researchers in medicinal chemistry and drug development for the construction of screening libraries and lead optimization programs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological significance of some novel isoxazoline derivatives [wisdomlib.org]
- 8. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 14. chemtube3d.com [chemtube3d.com]
scale-up synthesis using 1,3-dibromo-5-chloro-2-fluorobenzene
An Application Guide for the Scale-Up Synthesis and Strategic Functionalization of 1,3-Dibromo-5-chloro-2-fluorobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of the synthetic utility and scale-up considerations for this compound. This polyhalogenated aromatic compound is a valuable building block in medicinal chemistry and materials science, offering multiple points for selective functionalization.[1] This document moves beyond theoretical concepts to provide field-proven insights and detailed protocols for key transformations, including Grignard reactions, halogen-lithium exchange, and palladium-catalyzed cross-coupling. The emphasis is on understanding the principles of regioselectivity and addressing the practical challenges of transitioning these reactions from the laboratory bench to pilot and production scales.
Introduction: The Strategic Value of this compound
This compound is a key intermediate whose value lies in the differential reactivity of its halogen substituents. The presence of two bromine atoms, a chlorine atom, and a fluorine atom on a benzene ring allows for a sequence of selective chemical modifications. This makes it an ideal scaffold for building complex molecular architectures. The fluorine substituent, in particular, is a desirable feature in drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide will explore how to harness the unique electronic and steric environment of this molecule for predictable and scalable synthetic outcomes.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for safety and maintaining the integrity of the starting material. The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Adherence to standard personal protective equipment (PPE) protocols is mandatory.
| Property | Value | Source |
| CAS Number | 1805525-99-8 | [6] |
| Molecular Formula | C₆H₂Br₂ClF | [6] |
| Molecular Weight | 288.34 g/mol | [6] |
| Appearance | Light yellow liquid or solid | [5] |
| Boiling Point | ~204-206 °C (for similar dibromofluorobenzene) | |
| Density | ~2.018 g/mL (for similar dibromofluorobenzene) | |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3) | [3][4] |
Core Principles of Regioselectivity and Scale-Up
The primary challenge and opportunity in using this compound is controlling which halogen atom reacts. The reactivity is governed by a combination of electronic effects (inductive and resonance) and steric hindrance.
-
Fluorine : Strongly electron-withdrawing via induction, making adjacent protons more acidic. Generally unreactive in cross-coupling or standard metallation reactions.
-
Chlorine : Less reactive than bromine in oxidative addition to palladium and in halogen-metal exchange.
-
Bromine : The two bromine atoms are the most likely sites for reaction. The bromine at the C1 position is flanked by a fluorine and a chlorine atom, while the bromine at the C3 position is flanked by a hydrogen and a chlorine atom. This subtle difference can be exploited to achieve regioselectivity.
Scale-Up Workflow Philosophy
Transitioning a synthesis from grams to kilograms introduces challenges beyond simple multiplication of reagents. Heat transfer, mass transfer (mixing), and safety become dominant concerns. A robust scale-up process is designed for safety, reproducibility, and efficiency.
Caption: A generalized workflow for chemical process scale-up.
Application Protocol 1: Regioselective Monofunctionalization via Grignard Reaction
The Grignard reaction is a workhorse in industrial synthesis due to the relatively low cost of magnesium and its tolerance of a variety of functional groups. For polyhalogenated substrates, the formation of the Grignard reagent typically occurs at the most reactive halogen, which is bromine over chlorine.
Causality of Selectivity : The bromine atom at C1 is sterically hindered by the adjacent fluorine and C-H bond. The bromine at C3 is flanked by two C-H bonds. However, the strong electron-withdrawing effect of the ortho-fluorine atom increases the electrophilicity of the C1 carbon, making the C1-Br bond more susceptible to insertion by magnesium. Therefore, the formation of the Grignard reagent is expected to favor the C1 position.
Detailed Protocol (100g Scale)
Materials and Equipment:
-
1 L, 4-necked, jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.
-
Magnesium turnings (9.3 g, 0.38 mol).
-
This compound (100 g, 0.35 mol).
-
Anhydrous Tetrahydrofuran (THF), 500 mL.
-
Iodine crystal (as initiator).
-
Electrophile (e.g., N,N-Dimethylformamide, DMF, 30.5 g, 0.42 mol).
-
Aqueous HCl (1 M) for quench and work-up.
Procedure:
-
Reactor Setup & Inerting : Assemble the reactor and ensure it is dry. Charge the reactor with magnesium turnings. Inert the system by purging with nitrogen for at least 30 minutes.
-
Initiation : Add 100 mL of anhydrous THF to the magnesium. Add a single crystal of iodine. The color should disappear within minutes, indicating the activation of the magnesium surface.
-
Grignard Formation : Prepare a solution of this compound (100 g) in 400 mL of anhydrous THF. Add approximately 10% of this solution to the reactor. A gentle exotherm should be observed (a rise of 2-5 °C), indicating reaction initiation.
-
Controlled Addition : Once initiated, add the remaining substrate solution dropwise, maintaining the internal temperature between 40-45 °C using the reactor jacket. The addition rate is critical for controlling the exotherm. This step typically takes 2-3 hours at this scale.
-
Reaction Completion : After the addition is complete, maintain the temperature at 45 °C for an additional 1-2 hours to ensure full conversion. An In-Process Control (IPC) can be performed by quenching a small aliquot and analyzing by GC-MS.
-
Reaction with Electrophile : Cool the reactor to 0-5 °C. Add the electrophile (e.g., DMF) dropwise, ensuring the temperature does not exceed 15 °C.[7]
-
Quench and Work-up : Once the addition is complete, slowly add 200 mL of 1 M HCl to the cooled reaction mixture to quench any unreacted Grignard reagent. This step is highly exothermic.
-
Isolation : Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by distillation or crystallization, depending on its physical properties.
Application Protocol 2: Orthogonal Functionalization via Halogen-Lithium Exchange
Halogen-lithium exchange using an organolithium reagent like n-butyllithium (n-BuLi) is an extremely fast and often low-temperature reaction. Its regioselectivity can differ from the Grignard reaction and is often directed by the most acidic proton or the most sterically accessible halogen.
Causality of Selectivity : In this substrate, the fluorine atom acidifies the adjacent proton at C6. However, halogen-lithium exchange is kinetically controlled. The bromine at C3 is less sterically hindered than the bromine at C1, which is shielded by the ortho-fluorine. Therefore, treatment with n-BuLi at low temperatures is expected to selectively occur at the C3-Br bond.[8] This provides a complementary method to the Grignard reaction for accessing different isomers.
Detailed Protocol (100g Scale)
Materials and Equipment:
-
1 L, 4-necked, jacketed glass reactor (as above).
-
This compound (100 g, 0.35 mol).
-
Anhydrous THF, 600 mL.
-
n-Butyllithium (2.5 M in hexanes, 147 mL, 0.37 mol).
-
Electrophile (e.g., Trimethyl borate, 43.6 g, 0.42 mol).
Procedure:
-
Reactor Setup : Assemble and dry the reactor. Charge with this compound and 600 mL of anhydrous THF.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath or a cryostat. It is critical to maintain this low temperature to prevent side reactions.[9]
-
Lithiation : Add the n-BuLi solution dropwise via a syringe pump over 1.5-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stirring : Stir the resulting mixture at -78 °C for 30 minutes after the addition is complete.
-
Reaction with Electrophile : Add the electrophile (e.g., trimethyl borate) dropwise, maintaining the temperature below -70 °C.
-
Warm-up and Quench : After the addition, allow the reaction to slowly warm to room temperature overnight. Then, quench by slowly adding 200 mL of saturated aqueous ammonium chloride.
-
Isolation and Purification : Follow the work-up and purification steps as described in Protocol 1. If a boronic ester was formed, the work-up will involve an acidic wash to hydrolyze the ester to the corresponding boronic acid.
Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with high functional group tolerance.[10][11] The key to selectivity in polyhalogenated systems is the differential reactivity of C-X bonds towards oxidative addition to the Pd(0) catalyst. The established reactivity order is C-I > C-Br > C-OTf > C-Cl.[11]
Causality of Selectivity : Both bromine atoms are significantly more reactive than the chlorine atom. Selective mono-coupling on one of the C-Br bonds can be achieved by using one equivalent of the boronic acid partner. Distinguishing between the two C-Br bonds is more challenging and depends heavily on the specific catalyst and ligand used. Often, a mixture of mono-arylated products is obtained, which may require chromatographic separation. For scale-up, it is often more practical to perform a double coupling by using excess boronic acid.
Detailed Protocol for Di-substitution (50g Scale)
Materials and Equipment:
-
1 L reactor setup (as above).
-
This compound (50 g, 0.17 mol).
-
Arylboronic acid (e.g., Phenylboronic acid, 47 g, 0.39 mol, 2.2 equiv).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.0 g, 1 mol%).
-
Base (e.g., aqueous Sodium Carbonate, 2 M solution, 260 mL).
-
Solvent (e.g., Toluene, 400 mL).
Procedure:
-
Reactor Charge : To the reactor, add this compound, phenylboronic acid, and toluene.
-
Degassing : Stir the mixture and degas thoroughly by bubbling nitrogen through the solution for 30-45 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst and Base Addition : Add the Pd(PPh₃)₄ catalyst and the aqueous sodium carbonate solution.
-
Heating : Heat the biphasic mixture to 85-90 °C with vigorous stirring to ensure good mixing between the phases.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Cooling and Phase Separation : Cool the reactor to room temperature. Separate the organic and aqueous layers.
-
Work-up : Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Synthetic pathways for functionalizing this compound.
Conclusion and Future Outlook
This compound is a versatile and highly valuable building block for complex molecule synthesis. By understanding the nuanced reactivity of its halogen atoms, chemists can devise regioselective, scalable synthetic routes. The protocols detailed herein for Grignard formation, halogen-lithium exchange, and Suzuki-Miyaura coupling provide robust starting points for process development. The key to successful scale-up lies in careful control of reaction parameters, particularly temperature, and a thorough understanding of the potential process hazards. As the demand for complex, highly functionalized molecules continues to grow in the pharmaceutical and materials industries, the strategic application of intermediates like this will become increasingly critical.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 7. youtube.com [youtube.com]
- 8. ias.ac.in [ias.ac.in]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
palladium-catalyzed amination of 1,3-dibromo-5-chloro-2-fluorobenzene
Application Notes & Protocols
Topic: Palladium-Catalyzed Mono-Amination of 1,3-Dibromo-5-chloro-2-fluorobenzene
Introduction: Strategic Importance of Polychlorinated Aromatic Scaffolds
Polyhalogenated aromatic compounds are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] The compound this compound is a highly versatile intermediate, offering multiple, distinct reaction sites for sequential, selective functionalization. The strategic placement of two bromine atoms, one chlorine atom, and a fluorine atom allows for programmed, regioselective cross-coupling reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and general methods for the formation of carbon-nitrogen (C-N) bonds.[3][4][5] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in countless biologically active compounds.[6][7] This guide provides a detailed examination of the selective mono-amination of this compound, focusing on the mechanistic principles that govern selectivity and providing a robust protocol for its successful execution in a research setting.
Mechanistic Rationale: Achieving Regioselectivity
The success of the Buchwald-Hartwig amination hinges on a well-understood catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][8][9] Understanding this mechanism is paramount to controlling the reaction's outcome, especially when dealing with a polyhalogenated substrate.
The generally accepted catalytic cycle proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II)-aryl complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][9][10]
Controlling Selectivity with this compound
The key challenge and opportunity with this substrate is achieving selective amination at only one position. The rate of oxidative addition is highly dependent on the nature of the halogen, following the general reactivity trend: C–I > C–Br > C–Cl >> C–F.
For this compound, the oxidative addition of the Pd(0) catalyst will occur preferentially at one of the two C-Br bonds over the more stable C-Cl bond. The C-F bond is inert under these conditions. This inherent reactivity difference is the cornerstone of achieving selective mono-amination, leaving the second bromine and the chlorine atom available for subsequent, orthogonal cross-coupling reactions.
Caption: The Buchwald-Hartwig catalytic cycle for aryl amination.
Optimizing Key Experimental Parameters
The choice of catalyst, ligand, base, and solvent are interdependent and critical for achieving high yield and selectivity.
-
Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources of Pd(0) when combined with a phosphine ligand, modern, well-defined precatalysts are often preferred.[11][12] These precatalysts, such as those based on the Buchwald biarylphosphine ligands, offer improved stability and catalytic activity at lower loadings.[7][13]
-
Ligand Selection: This is arguably the most crucial parameter. Bulky, electron-rich phosphine ligands are essential.[9] They promote the formation of a monoligated Pd(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step.[6] For challenging substrates, ligands from the Buchwald (e.g., XPhos, tBuBrettPhos) or Hartwig (e.g., Josiphos-type) families are highly effective.[3][14] Xantphos is another excellent choice for ensuring mono-amination and preventing side reactions.[8][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, sometimes offering milder conditions.[8][15]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and side reactions. Toluene and 1,4-dioxane are the most frequently used solvents.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-amination of this compound with a secondary amine (e.g., Morpholine) as a representative example.
Materials and Equipment:
-
Substrate: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: XPhos Pd G3 (or Pd₂(dba)₃)
-
Ligand: XPhos (if using Pd₂(dba)₃)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Standard laboratory workflow for the amination protocol.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Degassing: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (to achieve a substrate concentration of ~0.1 M) followed by the amine (e.g., morpholine, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure mono-aminated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The selective amination at a bromine position will be evident from the retention of the second bromine and the chlorine signals in the mass spectrum and the corresponding aromatic splitting pattern in the NMR.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes for the mono-amination with various amine types. Catalyst loading and reaction times may need optimization.
| Amine Nucleophile | Palladium System | Base | Temp (°C) | Approx. Time (h) | Expected Yield | Notes |
| Morpholine | XPhos Pd G3 (2 mol%) | NaOt-Bu | 100 | 12 | >85% | Generally high-yielding and clean. |
| Aniline | tBuBrettPhos Pd G3 (2 mol%) | LHMDS | 100 | 18 | >80% | Requires careful optimization to avoid diarylation.[11] |
| n-Butylamine | Josiphos-type (2 mol%) | K₃PO₄ | 80 | 24 | 70-80% | β-hydride elimination can be a competing side reaction.[6] |
| Benzophenone Imine | Xantphos/Pd₂(dba)₃ (2 mol%) | K₃PO₄ | 80 | 16 | >90% | Serves as an ammonia surrogate; requires subsequent hydrolysis.[14][15] |
Troubleshooting and Safety
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are strictly anhydrous. Consider increasing the catalyst loading or switching to a more active ligand system.
-
Side Products: The formation of diarylated or hydrodehalogenated products can occur. Lowering the reaction temperature or using a bulkier ligand can often mitigate these side reactions.
-
Safety: Palladium catalysts, phosphine ligands, and strong bases like NaOt-Bu are hazardous. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic upon addition of the base. All solvents are flammable. Dispose of waste according to institutional guidelines. Polyhalogenated aromatic hydrocarbons should be handled with care as they can be persistent environmental pollutants and have potential toxicity.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 1,3-Dibromo-5-chloro-2-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyhalogenated aromatic compounds are foundational building blocks in modern synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective, stepwise functionalization through a variety of cross-coupling and substitution reactions. Among these, 1,3-dibromo-5-chloro-2-fluorobenzene stands out as a particularly versatile reagent. The distinct electronic and steric environments of its four halogen atoms—a highly activated fluorine, two reactive bromines, and a more robust chlorine—provide a rich platform for the regioselective synthesis of complex heterocyclic systems.
This guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the underlying principles that govern its reactivity and present detailed, field-tested protocols for the synthesis of diverse heterocyclic cores. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for accessing novel chemical matter.
Part 1: Understanding the Reactivity of this compound
The synthetic utility of this compound is rooted in the hierarchical reactivity of its halogen substituents. This hierarchy is dictated by two primary factors: the nature of the carbon-halogen bond and the electronic effects of the surrounding substituents.
-
Fluorine: The fluorine atom is positioned ortho to two bromine atoms, which makes it highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This is the most labile position for substitution by nucleophiles.
-
Bromine: The two bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Their reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions.
-
Chlorine: The chlorine atom is the least reactive of the halogens on this scaffold, generally requiring more forcing conditions for substitution or coupling. This allows it to be retained as a "placeholder" for later-stage functionalization.
This differential reactivity enables a synthetic strategy where the fluorine is first displaced, followed by selective coupling at the bromine positions, and finally, manipulation of the chlorine if desired. This stepwise approach provides precise control over the final structure of the heterocyclic product.
Part 2: Protocols for Heterocyclic Synthesis
Protocol 1: Synthesis of Substituted Carbazoles via Buchwald-Hartwig Amination
Carbazoles are a prominent structural motif in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. This protocol details the synthesis of a carbazole precursor via a Buchwald-Hartwig amination reaction, followed by an intramolecular cyclization.
Experimental Workflow
The Strategic Utility of 1,3-Dibromo-5-chloro-2-fluorobenzene in Advanced Materials Synthesis
Introduction: Unlocking Molecular Complexity for Next-Generation Materials
In the pursuit of novel materials with tailored electronic and photophysical properties, the strategic selection of molecular building blocks is paramount. 1,3-Dibromo-5-chloro-2-fluorobenzene, a uniquely substituted aromatic compound, has emerged as a versatile precursor for the synthesis of advanced functional materials. Its distinct arrangement of halogen atoms, each with differential reactivity, offers a powerful tool for chemists to orchestrate complex, regioselective synthetic pathways. This application note provides a detailed exploration of the utility of this compound in materials science, with a focus on its application in the synthesis of organic light-emitting diode (OLED) materials and functional polymers. We will delve into the underlying principles that govern its reactivity and provide exemplary protocols for its application.
The core advantage of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. The presence of two bromine atoms, a chlorine atom, and a fluorine atom on the benzene ring allows for a programmed introduction of various functional moieties. This is particularly valuable in the construction of the extended π-conjugated systems that are characteristic of organic electronic materials.[1] The differential reactivity of the C-Br, C-Cl, and C-F bonds under specific catalytic conditions enables a stepwise and controlled elaboration of the molecular architecture, a crucial aspect in the bottom-up fabrication of materials with precisely engineered properties.
Core Principles of Reactivity: A Chemist's Guide to Selective Functionalization
The utility of this compound as a building block is rooted in the differential reactivity of its carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The general order of reactivity for oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) is C-I > C-Br > C-OTf > C-Cl. The C-F bond is generally the least reactive and typically remains intact during cross-coupling reactions involving the other halogens. This hierarchy of reactivity allows for a selective functionalization of the molecule.
For instance, the more reactive C-Br bonds can be selectively coupled while leaving the C-Cl and C-F bonds untouched. This allows for the introduction of a first set of substituents. Subsequently, under more forcing reaction conditions or with a different catalyst system, the C-Cl bond can be functionalized, providing a second layer of molecular complexity. The highly stable C-F bond often remains as a permanent feature of the final material, where its strong electron-withdrawing nature can be exploited to tune the electronic properties, such as the HOMO/LUMO energy levels, and to enhance the thermal and oxidative stability of the material.[1]
Application in Organic Light-Emitting Diodes (OLEDs): The Quest for Efficient Blue Emitters
The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. Carbazole derivatives are a prominent class of materials used as hosts and emitters in OLEDs due to their excellent charge-transporting properties and high triplet energies.[2][3] The synthesis of complex carbazole-based architectures can be effectively achieved using this compound as a starting scaffold.
Synthetic Strategy: Building Bipolar Host Materials
A common strategy in the design of high-performance OLEDs is the use of bipolar host materials, which can transport both holes and electrons. This balanced charge transport leads to a more efficient recombination of excitons within the emissive layer and, consequently, a higher device efficiency. This compound can serve as a central core to which both hole-donating (e.g., carbazole) and electron-accepting moieties can be attached in a controlled manner.
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Functionalized Intermediate via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound with a carbazole-based boronic acid. This intermediate can be further functionalized at the remaining bromine and chlorine positions to build more complex OLED materials.
Materials:
-
This compound
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Addition of Base: Add K₃PO₄ (3.0 mmol) to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed 5:1 mixture of toluene and water (6 mL total) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like SPhos is crucial for achieving high efficiency in Suzuki-Miyaura couplings of aryl chlorides and bromides.
-
Base: Potassium phosphate is a commonly used base in Suzuki couplings and is effective in promoting the transmetalation step.
-
Solvent System: The biphasic toluene/water system is often used to facilitate the dissolution of both the organic and inorganic reagents. Degassing of the solvents is essential to prevent the oxidation of the palladium catalyst.
-
Stoichiometry: A slight excess of the boronic acid derivative is used to ensure complete consumption of the starting halide.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1805525-99-8[4] |
| Molecular Formula | C₆H₂Br₂ClF[4] |
| Molecular Weight | 288.34 g/mol [4] |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥97%[4] |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a bipolar OLED material.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the field of materials science. Its unique halogenation pattern provides a synthetic handle for the programmed and regioselective construction of complex organic molecules. This level of control is indispensable for the development of next-generation materials for applications in organic electronics, where fine-tuning of molecular properties is critical for achieving desired device performance. While its application in the synthesis of specialized functional polymers is also noted, its potential in the creation of novel OLED materials, particularly for addressing the challenge of stable and efficient blue emitters, is especially promising.[5][6] Future research will undoubtedly continue to uncover new and innovative ways to harness the synthetic potential of this remarkable molecule, pushing the boundaries of what is possible in the design and fabrication of advanced organic materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 5. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 6. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 1,3-Dibromo-5-chloro-2-fluorobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 1,3-dibromo-5-chloro-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot reactions involving this polyhalogenated aromatic compound. The inherent electronic and steric properties of this substrate demand a nuanced approach to reaction design. This resource provides in-depth, evidence-based guidance to navigate these complexities.
Understanding the Challenge: The Reactivity of this compound
The primary challenge in utilizing this compound in Suzuki couplings lies in achieving chemoselectivity and high yields. The reactivity of the carbon-halogen bonds in the rate-determining oxidative addition step generally follows the order: C-I > C-Br > C-Cl > C-F[1][2]. For this substrate, the two C-Br bonds are the most likely to react. However, the surrounding chloro and fluoro substituents create a unique electronic and steric environment that can complicate the reaction.
The electron-withdrawing nature of the chlorine and fluorine atoms can increase the reactivity of the C-Br bonds towards oxidative addition[3]. Conversely, the ortho-fluoro group, in particular, can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst[3]. Achieving selective mono- or di-arylation requires careful optimization of the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms is more likely to react first in a Suzuki coupling?
A1: In this compound, the two bromine atoms are in electronically distinct environments. The bromine at the 1-position is flanked by a fluorine and a chlorine atom, while the bromine at the 3-position is flanked by two carbon-hydrogen bonds. The significant electron-withdrawing effects of the adjacent fluorine and chlorine atoms are expected to make the C1-Br bond more susceptible to oxidative addition by the palladium catalyst. Therefore, the bromine at the 1-position is predicted to be more reactive.
Q2: Can I achieve selective mono-arylation of this compound?
A2: Yes, selective mono-arylation is achievable, but it requires precise control over the reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight deficiency or an equimolar amount of the boronic acid reagent relative to the dibromo-substrate.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor mono-substitution.
-
Catalyst and Ligand Choice: Employing a less reactive catalyst system can sometimes improve selectivity for the more reactive C-Br bond.
Q3: Is it possible to perform a double Suzuki coupling to replace both bromine atoms?
A3: Yes, a double Suzuki coupling is feasible. To achieve this, you would typically use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and more forcing reaction conditions, such as higher temperatures and longer reaction times, to drive the reaction to completion[4].
Q4: What are the most common side reactions to watch out for?
A4: The most prevalent side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can often be minimized by ensuring an oxygen-free environment.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be influenced by the choice of base and the presence of water[5].
-
Dehalogenation: The replacement of a halogen atom on the starting material with a hydrogen atom, leading to a hydrodehalogenated byproduct[6]. This is often mediated by palladium-hydride species[6].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the precatalyst. Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh, as they can degrade over time[7]. Consider using more robust Buchwald precatalysts (G2, G3, G4) which are designed for clean and efficient generation of the active catalyst[7]. |
| Inappropriate Ligand | For electron-deficient and sterically hindered substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote both the oxidative addition and reductive elimination steps[8][9][10]. |
| Incorrect Base | The base plays a crucial role in activating the boronic acid for transmetalation[1]. For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. If the reaction is sluggish, a stronger base like Cs₂CO₃ or an alkoxide base could be trialed, but be mindful of potential side reactions with base-sensitive functional groups[11]. |
| Poor Solvent Choice | The solvent must be able to dissolve all reactants and facilitate the catalytic cycle. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base and facilitating the transmetalation step[7][12]. However, the effect of solvent can be complex and sometimes non-intuitive, so screening different solvents may be necessary[13][14][15][16]. |
| Oxygen Contamination | The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid[5]. It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps & Explanation |
| Oxygen in the Reaction | As mentioned, oxygen promotes the homocoupling of boronic acids. Rigorous degassing of the solvent and maintaining an inert atmosphere throughout the reaction is essential. |
| Presence of Water | While often necessary, excessive water can lead to protodeboronation[6]. If this is a major issue, try reducing the amount of water or using anhydrous conditions with a base like KF. |
| Formation of Pd-H Species | Dehalogenation is often caused by the formation of palladium-hydride species[6]. This can sometimes be suppressed by switching to a different base (e.g., from an alkoxide to a carbonate) or by using a bulkier ligand that disfavors the formation of these hydride intermediates. |
Issue 3: Incomplete Conversion or Sluggish Reaction
| Potential Cause | Troubleshooting Steps & Explanation | | Slow Oxidative Addition | While the electron-withdrawing groups on the substrate should facilitate this step, steric hindrance from the ortho-fluoro group might slow it down. Using a more electron-rich and bulky ligand can accelerate oxidative addition[8]. | | Slow Transmetalation | This step can be the rate-limiting step. Ensure the base is adequately dissolving and activating the boronic acid. Sometimes, switching to a more soluble boronate ester (e.g., a pinacol ester) can improve transmetalation efficiency. | | Low Reaction Temperature | For challenging substrates, higher temperatures (e.g., 80-110 °C) are often required to achieve a reasonable reaction rate. |
Experimental Protocols
Protocol 1: General Procedure for Mono-arylation
This protocol provides a starting point for the selective mono-arylation of this compound.
Workflow Diagram:
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
minimizing side products in 1,3-dibromo-5-chloro-2-fluorobenzene reactions
Welcome to the technical support center for 1,3-dibromo-5-chloro-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated aromatic compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and optimize your reaction outcomes.
Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the distinct electronic and steric properties of its four halogen substituents. Understanding the relative reactivity of the C-Br, C-Cl, and C-F bonds is crucial for predicting and controlling reaction outcomes.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl > C-F.[1] Therefore, the two C-Br bonds in our substrate are significantly more reactive than the C-Cl bond. The C-F bond is typically unreactive under these conditions.
-
Metal-Halogen Exchange (e.g., Grignard Formation, Lithiation): This reaction is also kinetically favored for heavier halogens, following the trend I > Br > Cl.[2] Thus, one of the bromine atoms is expected to undergo exchange preferentially.
-
Directed ortho-Lithiation: The fluorine atom is a powerful ortho-directing group in deprotonation reactions with strong bases like organolithiums.[3][4] This can lead to lithiation at the C6 position, adjacent to the fluorine.
These differing reactivity patterns can be exploited for selective functionalization but can also be a source of undesired side products if not carefully controlled.
Troubleshooting Guide: Common Reactions and Side Products
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Q1: I am attempting a Suzuki-Miyaura coupling to functionalize one of the bromine atoms, but I am observing significant amounts of a de-brominated starting material and homocoupling of my boronic acid. How can I minimize these side products?
A1: These are common side reactions in Suzuki-Miyaura couplings.[5] Let's break down the potential causes and solutions.
Potential Causes:
-
Hydrodehalogenation (De-bromination): This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.[5] Common hydride sources include the solvent (e.g., alcohols), the base, or even the boronic acid itself.
-
Homocoupling of Boronic Acid: This side product arises from the reaction of two boronic acid molecules, often promoted by the presence of oxygen or high temperatures.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF. Avoid alcohol-based solvents if hydrodehalogenation is a major issue. A small amount of water is often necessary for the Suzuki reaction, but it should be carefully controlled.[2] | Minimizes the presence of adventitious water and oxygen, which can contribute to side reactions. |
| Base | Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ are often milder and can reduce the rate of hydrodehalogenation compared to stronger bases like NaOtBu. | The base plays a crucial role in the transmetalation step and can influence the stability of the palladium intermediates. |
| Catalyst/Ligand | Use a high-quality palladium precatalyst and a suitable phosphine ligand. Bulky, electron-rich ligands like SPhos or XPhos can promote the desired reductive elimination step over side reactions.[6] | The ligand choice is critical for stabilizing the palladium catalyst and modulating its reactivity.[6] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can accelerate the rates of side reactions. |
| Inert Atmosphere | Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen). | Oxygen can promote the homocoupling of boronic acids. |
Q2: I am trying to perform a selective mono-amination of one of the bromine positions using a Buchwald-Hartwig reaction, but I am getting a mixture of mono- and di-aminated products, along with some hydrodehalogenation.
A2: Achieving selective mono-amination on a di-brominated substrate requires careful control of the reaction conditions.
Potential Causes:
-
Over-reaction: The second bromine atom can react after the first, leading to the di-aminated product.
-
Hydrodehalogenation: Similar to the Suzuki reaction, this side product can be problematic in Buchwald-Hartwig aminations.[7]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the this compound relative to the amine (e.g., 1.2 : 1). | This will favor the mono-amination product by ensuring the amine is the limiting reagent. |
| Base | The choice of base is critical. Strong bases like NaOtBu or LiHMDS are commonly used, but a weaker base like Cs₂CO₃ might offer better selectivity for mono-amination in some cases.[8] | The base deprotonates the amine to form the active nucleophile. A less reactive base can slow down the second amination.[8] |
| Ligand | Use bulky, electron-rich phosphine ligands. These can sterically hinder the approach of a second amine molecule to the palladium center after the first amination has occurred.[9] | The ligand environment around the palladium atom is key to controlling selectivity. |
| Temperature and Time | Monitor the reaction carefully by TLC or LC-MS and stop it once the desired mono-aminated product is maximized. Lowering the reaction temperature can also improve selectivity. | Over-heating or running the reaction for too long will inevitably lead to the di-aminated product. |
Q3: I am attempting to form a Grignard reagent from this compound, but the reaction is sluggish, and I suspect I am getting Wurtz coupling as a side product.
A3: Grignard reagent formation with aryl bromides can be challenging, and Wurtz coupling is a common side reaction.[10][11]
Potential Causes:
-
Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[12]
-
Wurtz Coupling: The newly formed Grignard reagent can react with the starting aryl bromide to form a biaryl compound.[10]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Magnesium Activation | Activate the magnesium turnings before use. Common methods include crushing the turnings in situ, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[12] | This exposes a fresh, reactive magnesium surface to the aryl halide. |
| Solvent | Use anhydrous diethyl ether or THF. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.[13] | Grignard reagents are highly sensitive to moisture.[13] |
| Addition Rate | Add the solution of this compound to the magnesium turnings slowly. | A slow addition rate maintains a low concentration of the aryl bromide in the reaction mixture, which minimizes the rate of the bimolecular Wurtz coupling reaction. |
| Temperature | Gentle warming may be necessary to initiate the reaction, but once started, it can be exothermic. Maintain a gentle reflux. | Controlling the temperature helps to manage the reaction rate and prevent runaway reactions. |
Frequently Asked Questions (FAQs)
Q: Which of the two bromine atoms is more likely to react in a cross-coupling reaction?
A: The bromine at the C1 position is flanked by a fluorine and a chlorine atom, while the bromine at the C3 position is flanked by two hydrogen atoms. The C1 position is more sterically hindered. Therefore, under kinetic control, the bromine at the C3 position is more likely to react first in palladium-catalyzed cross-coupling reactions due to easier access for the bulky palladium catalyst.
Q: Can I selectively functionalize the C-Cl bond?
A: Selective functionalization of the C-Cl bond in the presence of two C-Br bonds is extremely challenging using standard palladium-catalyzed cross-coupling methods due to the much higher reactivity of the C-Br bonds.[1] You would first need to functionalize both bromine positions. Alternatively, specialized catalyst systems that show selectivity for C-Cl bond activation over C-Br bonds would be required, which are not common.
Q: Is it possible to perform a selective lithiation followed by quenching with an electrophile?
A: Yes, this is a plausible strategy. There are two main possibilities:
-
Metal-Halogen Exchange: Using an organolithium reagent like n-butyllithium at low temperature (-78 °C or below) would likely result in exchange with one of the bromine atoms, with a preference for the less sterically hindered C3 position.[2]
-
ortho-Lithiation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) could lead to deprotonation at the C6 position, directed by the ortho-fluorine atom.[3][4]
The choice of base and reaction conditions will be critical in determining the regioselectivity of the lithiation.
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective mono-arylation at one of the bromine positions.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Formation
This protocol outlines the preparation of the Grignard reagent for subsequent reactions.
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard reagent solution can be used directly in subsequent reactions.
Diagrams
Caption: Potential reaction pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Purification of 1,3-Dibromo-5-Chloro-2-Fluorobenzene Derivatives
Introduction
Welcome to the Technical Support Center for the purification of 1,3-dibromo-5-chloro-2-fluorobenzene and its structural analogs. This class of polyhalogenated aromatic compounds serves as critical building blocks in medicinal chemistry and materials science.[1] However, their unique electronic and physical properties present distinct challenges during purification. Inertness, high molecular weight, and the frequent presence of closely related isomeric impurities demand carefully optimized purification strategies.
This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. It combines fundamental principles with field-proven techniques to empower researchers to achieve high purity for their target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first purification method I should consider for this class of compounds? If your crude product is a solid and you have more than a gram of material, recrystallization is often the most efficient and scalable first choice.[2] For oils, or for solids that are difficult to crystallize, column chromatography is the preferred method.[2]
Q2: Why is separating isomers of halogenated benzenes so difficult? Isomers of polyhalogenated benzenes often have nearly identical polarities and boiling points, making separation by standard chromatography or distillation challenging.[3] Effective separation often relies on exploiting more subtle intermolecular interactions, such as π-π stacking and halogen bonding, by using specialized chromatographic stationary phases.[4][5][6]
Q3: How do I assess the purity of my final product? The current standard for analyzing organohalogens is gas chromatography (GC), often coupled with a mass spectrometry (MS) or electron capture detector (ECD).[7] For less volatile derivatives, High-Performance Liquid Chromatography (HPLC) is suitable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is also indispensable for confirming structural integrity and detecting impurities.
Q4: What are the primary safety concerns when handling these compounds? Polyhalogenated aromatic compounds should be handled with care. They can be irritating to the skin, eyes, and respiratory system.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ensure all equipment is properly grounded to prevent static discharge, as vapors may be flammable.[8]
Purification Workflow Decision Guide
This diagram outlines a general decision-making process for purifying your crude this compound derivative.
Caption: General purification decision workflow.
Troubleshooting Guide
Part 1: Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
Probable Cause: The compound is coming out of solution at a temperature above its melting point. This is common when the solution is too concentrated or cools too rapidly, or when significant impurities are present, causing melting point depression.
-
Solution:
-
Re-heat the flask containing the oil and solvent until the oil completely redissolves.
-
Add a small amount (10-15% of the total volume) of additional hot solvent to decrease the saturation point.
-
Ensure the solution is fully homogeneous. If insoluble impurities are visible, perform a hot gravity filtration.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or a towel to slow heat loss. This gives the molecules time to orient themselves into a crystal lattice.[9]
-
If it still oils out, consider using a different solvent system with a lower boiling point.
-
Q: No crystals are forming, even after the solution has cooled to room temperature.
-
Probable Cause: The solution is not supersaturated, meaning too much solvent was used. Alternatively, the energy barrier for nucleation has not been overcome.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration. Allow it to cool again.[9]
-
Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.
-
Q: The recrystallization yield is very low (<50%). How can I improve it?
-
Probable Cause: The most likely cause is using a large excess of solvent, meaning a significant amount of your product remains dissolved in the mother liquor.[9] Another possibility is that the chosen solvent is too good at dissolving your compound, even at low temperatures.
-
Solution:
-
Minimize Solvent: During the initial dissolving step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add it in small portions.
-
Solvent Selection: Choose a solvent in which your compound is very soluble when hot but has low solubility when cold. See the solvent selection table below.
-
Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting your crystals) by about 50% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
| Solvent | Boiling Point (°C) | Characteristics for Halogenated Aromatics |
| Hexanes | ~69 | Good for non-polar compounds. Often used as the "poor" solvent in a solvent pair.[10] |
| Heptane | ~98 | Similar to hexanes but with a higher boiling point, allowing for a greater solubility difference. |
| Toluene | ~111 | Good solvent for aromatic compounds due to π-π interactions. Can be very effective.[10] |
| Ethanol | ~78 | A more polar option. Often used in a solvent pair with water for more functionalized derivatives. |
| Ethyl Acetate | ~77 | A moderately polar solvent. Can be paired with hexanes. |
| Isopropanol | ~82 | Similar in polarity to ethanol. |
| Table 1: Common Solvents for Recrystallization of Polyhalogenated Aromatics. |
Part 2: Column Chromatography Issues
Q: I can't separate two spots on TLC, likely isomers. How do I approach the column?
-
Probable Cause: Positional isomers of polyhalogenated benzenes have very similar polarities, making them difficult to resolve on standard silica gel with common solvent systems.[3] The separation mechanism needs to be changed from simple polarity-based interactions.
-
Solution:
-
Optimize the Mobile Phase: Use a very non-polar mobile phase (e.g., pure hexanes or heptane) and slowly introduce a slightly more polar solvent (e.g., toluene or dichloromethane) in a very shallow gradient. Avoid highly polar solvents like ethyl acetate or methanol if possible, as they can mask subtle differences.
-
Change the Stationary Phase: This is often the most effective solution. Instead of silica gel, consider stationary phases that offer different interaction mechanisms:
-
PFP (Pentafluorophenyl) or Phenyl-Hexyl Columns: These are ideal choices. They separate compounds based on π-π interactions, dipole-dipole interactions, and shape selectivity, which are often different between isomers.[6][11]
-
C18 (Reverse-Phase): If your derivatives are sufficiently non-polar, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can provide an orthogonal separation mechanism.[3]
-
-
Caption: Troubleshooting logic for isomeric separation.
Q: My compound is streaking or tailing on the silica column.
-
Probable Cause: The compound is interacting too strongly with the acidic silanol groups on the silica surface. This can be due to the compound itself having acidic or basic properties, or it could be due to overloading the column.
-
Solution:
-
Reduce Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of compound to silica gel by weight.
-
Modify the Mobile Phase: If you suspect your compound or an impurity is acidic, add a small amount of a modifying acid (e.g., 0.1-1% acetic acid) to your eluent. If you suspect it is basic, add a modifier like triethylamine (0.1-1%).
-
Use a Different Adsorbent: Switch to a less acidic adsorbent like neutral alumina or Florisil.[12]
-
Detailed Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents (see Table 1). Find a solvent that dissolves the compound poorly at room temperature but completely upon heating. A solvent/anti-solvent system (e.g., Toluene/Hexane) is also an excellent choice.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker). Add the chosen solvent dropwise from a pipette while the flask is being heated (e.g., on a hot plate). Add just enough boiling solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution through a fluted filter paper into a pre-heated clean flask. This step is crucial to remove dust, catalysts, or other solid impurities.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling encourages the formation of small, impure crystals.[9] Once at room temperature, you can place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Leave the crystals under vacuum to air-dry for 15-20 minutes, then transfer them to a watch glass to dry completely.
Protocol 2: Flash Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a TLC solvent system that provides a retention factor (Rf) of ~0.3-0.4 for your target compound and shows some separation between it and impurities. For this class of compounds, start with Hexane/Toluene or Hexane/Dichloromethane mixtures.
-
Column Packing: Pack a glass column with the appropriate stationary phase (e.g., PFP-silica or standard silica). For a challenging separation, use a long, thin column to maximize theoretical plates. Wet pack the column with your initial, most non-polar mobile phase.
-
Loading: Dissolve your crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by removing the solvent on a rotary evaporator. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method typically results in better separation than loading as a liquid.
-
Elution: Begin eluting with your non-polar mobile phase. If a gradient is required, increase the polarity very slowly. For difficult separations, collect a large number of small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. welch-us.com [welch-us.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1,3-dibromo-5-chloro-2-fluorobenzene
Welcome to the dedicated technical support guide for the synthesis of 1,3-dibromo-5-chloro-2-fluorobenzene (CAS No. 1805525-99-8). This molecule is a crucial building block in the development of advanced pharmaceutical and agrochemical agents, valued for its unique substitution pattern that allows for precise molecular construction.[1][2] However, its synthesis is not without challenges. This guide is designed for researchers and development chemists, providing in-depth, field-proven insights to navigate the common hurdles encountered during its preparation.
We will move beyond simple procedural lists to explore the causality behind each experimental step, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Synthetic Overview: The Recommended Pathway
The most reliable and commonly employed route to this compound begins with 3-chloro-2-fluoroaniline. The synthesis unfolds over three principal stages: selective dibromination, diazotization of the resulting aniline, and a subsequent Sandmeyer-type reaction to replace the diazonium group.
Caption: A typical multi-stage synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis?
A1: The initial bromination of 3-chloro-2-fluoroaniline is arguably the most critical step. The regiochemical outcome of this stage dictates the feasibility of the entire synthesis. Achieving the correct 4,6-dibromo isomer is paramount, as separation of other isomers can be exceedingly difficult later on.
Q2: Why is the Sandmeyer reaction preferred for the final step?
A2: The Sandmeyer reaction provides a robust and well-established method for converting an aryl amine (via its diazonium salt) into an aryl halide.[3][4][5] It is particularly effective for introducing a chloro or bromo substituent, offering generally good yields and tolerance for the other halogen atoms already present on the aromatic ring.
Q3: How should I monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is suitable for monitoring the bromination steps. For the diazotization, qualitative tests with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the consumption of the aniline. The Sandmeyer reaction progress can be monitored by observing the cessation of nitrogen gas evolution. For final product analysis and isomer ratio determination, Gas Chromatography (GC) is the method of choice.[6]
Q4: Are there significant safety concerns with this synthesis?
A4: Yes. Aryl diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state.[7] It is imperative to keep them in a cold aqueous solution (0–5 °C) and use them immediately in the subsequent step.[8] Additionally, bromine is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Section 1: Bromination of 3-Chloro-2-fluoroaniline
Q: My bromination reaction yields a complex mixture of products, not the desired 4,6-dibromo isomer. What is causing this?
A: This is a classic regioselectivity problem. The amino group (-NH2) is a powerful activating, ortho-, para-directing group.[9] The fluorine and chlorine atoms also exert directing effects, leading to a competitive reaction environment.
Root Causes & Solutions:
-
Over-activation by the Amino Group: The high reactivity of the aniline ring leads to rapid, often uncontrollable bromination at multiple positions.
-
Solution: Modulate the reactivity by protecting the amino group. You can convert the aniline to an acetanilide by reacting it with acetic anhydride. The resulting amide group is still ortho-, para-directing but is significantly less activating, allowing for a more controlled and selective bromination. The protecting group can be removed by acid or base hydrolysis before the diazotization step.
-
-
Harsh Reaction Conditions: Using elemental bromine at room temperature can be too aggressive.
-
Solution:
-
Lower the Temperature: Perform the bromination at a lower temperature (e.g., 0–10 °C) to slow the reaction rate and improve selectivity.
-
Change the Brominating Agent: Consider using N-Bromosuccinimide (NBS) in a solvent like DMF or acetic acid.[10] NBS provides a slow, controlled release of electrophilic bromine, often leading to cleaner reactions.
-
-
Q: I am observing significant amounts of the monobrominated intermediate (4-bromo-3-chloro-2-fluoroaniline) even after adding two equivalents of bromine. How can I drive the reaction to completion?
A: This indicates insufficient reactivity or incomplete reaction.
Root Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The second bromination is slower than the first due to the deactivating effect of the first bromine atom.
-
Solution: After the addition of the brominating agent, allow the reaction to stir for a longer period or slowly warm it to room temperature. Monitor the reaction by TLC or GC until the monobrominated starting material is consumed.
-
-
Choice of Solvent: The solvent plays a crucial role in polarizing the Br-Br bond.
-
Solution: Acetic acid is a common choice as it helps to polarize the bromine molecule. If using a less polar solvent, the addition of a Lewis acid catalyst can be considered, but this may also decrease selectivity.
-
Section 2: Diazotization
Q: During the addition of sodium nitrite, my reaction mixture turned dark brown and I observed vigorous gas evolution, resulting in a very low yield in the next step. What happened?
A: This is a clear sign of diazonium salt decomposition. These intermediates are notoriously unstable at elevated temperatures.[11]
Root Causes & Solutions:
-
Loss of Temperature Control: This is the most common cause. The diazotization reaction is exothermic.
-
Solution: Maintain a strict reaction temperature between 0–5 °C using an ice-salt bath. Add the aqueous solution of sodium nitrite dropwise, very slowly, ensuring the internal temperature never exceeds 5 °C.
-
-
Incorrect Stoichiometry or Acidity: Insufficient acid can lead to side reactions, including the coupling of the diazonium salt with unreacted aniline to form azo compounds, which are often highly colored.
-
Solution: Ensure a sufficient excess of acid (e.g., hydrochloric acid) is present. Typically, 2.5-3.0 equivalents of acid are used per equivalent of aniline. The acid activates the sodium nitrite and maintains a low pH to prevent coupling reactions.
-
Section 3: Sandmeyer Reaction
Q: My Sandmeyer reaction gave a poor yield of the desired this compound, and I isolated a significant amount of a phenolic byproduct.
A: This indicates that the diazonium group reacted with water (a competing nucleophile) instead of the chloride from the copper catalyst.
Root Causes & Solutions:
-
Inactive Catalyst: The copper(I) chloride catalyst may have oxidized to copper(II), which is less effective.
-
Solution: Use freshly prepared or high-purity CuCl. Ensure the solution of CuCl in HCl is prepared correctly and has the characteristic appearance of a Cu(I) solution. The reaction is catalytic in copper(I), which initiates a radical-nucleophilic aromatic substitution mechanism.[3]
-
-
Slow Reaction/Decomposition: If the Sandmeyer reaction is too slow, the competing decomposition of the diazonium salt to a phenol becomes more significant, especially if the temperature rises.
-
Solution: Add the cold diazonium salt solution slowly to a warm solution of CuCl in HCl (typically 50-70 °C, as specified in some patents).[6][11] This ensures that as soon as the diazonium salt is introduced, it reacts quickly in the desired pathway. The evolution of N2 gas is a good indicator of the reaction rate.
-
Section 4: Purification
Q: How can I effectively separate my final product from residual starting materials or isomeric byproducts?
A: The target compound is a liquid at room temperature.[1] Purification typically requires either vacuum distillation or column chromatography.
Solutions:
-
Fractional Vacuum Distillation: If the boiling points of the product and major impurities are sufficiently different, this is an excellent method for large-scale purification. The boiling point of 5-bromo-1,3-dichloro-2-fluorobenzene is reported as 234°C, which can be used as an estimate for your structurally similar compound.[1] Distillation under reduced pressure is necessary to prevent thermal decomposition.
-
Column Chromatography: For smaller scales or for separating close-boiling isomers, flash column chromatography on silica gel is effective.
-
Recommended Eluent: A non-polar solvent system is required. Start with pure n-hexane and gradually increase polarity if needed. Patent literature suggests that purification with silica gel and n-hexane is effective.[6]
-
Experimental Protocols
Protocol 1: Diazotization and Sandmeyer Reaction of 4,6-Dibromo-3-chloro-2-fluoroaniline
This protocol is a representative synthesis based on established chemical principles and patent literature.[6][11] Quantities should be scaled as needed.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4,6-dibromo-3-chloro-2-fluoroaniline (0.1 mol) in a mixture of concentrated HCl (75 mL) and water (50 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) (0.11 mol) in water (30 mL) and cool the solution.
-
Add the NaNO₂ solution dropwise to the aniline slurry over 60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the formation of the diazonium salt. Keep this solution cold for immediate use.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction vessel, dissolve copper(I) chloride (CuCl) (0.12 mol) in concentrated HCl (100 mL).
-
Warm this solution to 50 °C with stirring.
-
Slowly add the cold diazonium salt solution prepared in the previous step to the warm CuCl solution via a dropping funnel. Control the rate of addition to maintain a steady evolution of nitrogen gas.
-
After the addition is complete, continue stirring at 50 °C for 2 hours or until gas evolution ceases.
-
Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (2 x 100 mL).
-
Combine the organic layers, wash with water, then with saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂ClF | [12] |
| Molecular Weight | 288.34 g/mol | [12] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Storage | Store in a sealed container at 2-8°C | [1] |
Logical Relationships Diagram
This diagram illustrates the critical decision-making process for troubleshooting the bromination stage.
Caption: Decision tree for troubleshooting poor regioselectivity in the bromination step.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
optimizing catalyst loading for cross-coupling of 1,3-dibromo-5-chloro-2-fluorobenzene
This guide provides in-depth troubleshooting and optimization strategies for the cross-coupling of 1,3-dibromo-5-chloro-2-fluorobenzene, a common challenge for researchers in medicinal chemistry and materials science. Our focus is on achieving high selectivity and yield through the careful optimization of catalyst loading and other key reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My primary challenge is achieving selective coupling at the bromine positions over the chlorine. What is the fundamental reason for this, and how can I maximize selectivity?
A1: The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the basis for selectivity. The relative bond dissociation energies (C-Cl > C-Br) and the ease of oxidative addition to the Pd(0) catalyst are the primary drivers for this difference. To maximize selectivity, it is crucial to use a catalyst system and reaction conditions that favor oxidative addition at the C-Br bond while minimizing reactions at the C-Cl bond. This typically involves using a less reactive catalyst system and milder reaction conditions. For instance, employing a lower catalyst loading can enhance selectivity, as can using a weaker base or a lower reaction temperature.
Q2: I am observing significant amounts of hydrodehalogenation (loss of a halogen and replacement with hydrogen). What are the primary causes, and how can I mitigate this side reaction?
A2: Hydrodehalogenation is a common side reaction in cross-coupling, often stemming from several factors. One major cause is the presence of water or other protic impurities in the reaction mixture, which can protonate the organometallic intermediate. Another contributing factor can be the choice of solvent and base. For example, using an alcohol as a solvent or a hydroxide base can increase the likelihood of this side reaction. To mitigate hydrodehalogenation, ensure all reagents and solvents are rigorously dried. Using a non-protic solvent and a non-hydroxide base, such as CsF or K3PO4, can also be beneficial. Additionally, optimizing the ligand-to-metal ratio can sometimes suppress this unwanted pathway.
Q3: My reaction has stalled with incomplete conversion, even after an extended reaction time. What are the likely culprits, and what steps should I take?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient catalyst loading, or poor solubility of reagents. Catalyst deactivation can occur through various mechanisms, such as the formation of inactive palladium black or the degradation of ligands. To address this, ensure a strictly inert atmosphere (N2 or Ar) to prevent oxidation of the catalyst. If solubility is an issue, consider a different solvent system that can better dissolve all components at the reaction temperature. If catalyst deactivation is suspected, a higher catalyst loading or the use of a more robust ligand may be necessary. It is also worth verifying the purity of all reagents, as impurities can sometimes inhibit the catalyst.
Q4: I am struggling with reproducibility between batches. What are the most critical parameters to control for consistent results?
A4: Reproducibility issues in cross-coupling reactions often arise from subtle variations in reaction setup and reagent quality. The most critical parameters to control include:
-
Atmosphere: Strict exclusion of oxygen and moisture is paramount. Ensure your inert gas line is functioning correctly and that all glassware is properly dried.
-
Reagent Purity: The purity of the substrate, coupling partner, and base can significantly impact the reaction. Use freshly purified reagents whenever possible.
-
Catalyst and Ligand Quality: The activity of the palladium catalyst and the purity of the ligand are critical. Store them under an inert atmosphere and handle them quickly to minimize exposure to air.
-
Solvent Purity: Use high-purity, anhydrous solvents. Residual water can have a detrimental effect on the reaction.
-
Temperature Control: Precise and consistent temperature control is essential. Use a reliable heating mantle with a temperature controller.
Troubleshooting Guide
Issue 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Catalyst Loading | Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). | An insufficient amount of catalyst will lead to low conversion, while an excessive amount can sometimes promote side reactions. |
| Incorrect Ligand Choice | Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. | The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity and selectivity. |
| Inappropriate Base | Test a variety of bases (e.g., Cs2CO3, K3PO4, CsF). | The strength and solubility of the base can significantly influence the reaction rate and the prevalence of side reactions. |
| Poor Solvent Selection | Try different anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). | The solvent affects the solubility of reagents and the stability of the catalytic species. |
Issue 2: Poor Selectivity (Reaction at C-Cl bond)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excessive Catalyst Loading | Decrease the catalyst loading in a stepwise manner. | Higher catalyst concentrations can lead to less selective reactions by overcoming the activation energy barrier for C-Cl bond cleavage. |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures provide more energy to the system, increasing the likelihood of the less favorable C-Cl bond activation. |
| Overly Reactive Catalyst | Use a less reactive palladium catalyst or a more sterically hindered ligand. | A less reactive catalyst will be more discriminate in its reaction with the different C-X bonds. |
Experimental Workflow for Optimizing Catalyst Loading
Caption: Workflow for optimizing catalyst loading.
column chromatography conditions for 1,3-dibromo-5-chloro-2-fluorobenzene products
Welcome to our dedicated technical support guide for the column chromatographic purification of 1,3-dibromo-5-chloro-2-fluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this and other polyhalogenated aromatic compounds. Our goal is to move beyond simple protocols and provide a framework for logical method development and effective troubleshooting, grounded in established chemical principles.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful purification begins with understanding the physicochemical properties of the target molecule. This section addresses the fundamental characteristics of this compound and how they dictate our chromatographic strategy.
Q1: What are the key properties of this compound that influence its chromatographic behavior?
A1: The purification strategy is primarily dictated by three key features of the molecule:
-
Low Polarity: With a chemical formula of C₆H₂Br₂ClF and a calculated LogP of approximately 4.0, this compound is highly non-polar.[1] In liquid chromatography, this means it will have a very weak affinity for polar stationary phases like silica gel and a strong affinity for non-polar mobile phases.[2][3]
-
Aromaticity: The benzene ring provides a π-electron system. While the primary interaction in normal-phase chromatography is adsorption via polar functional groups (of which this molecule has none), the aromatic ring can engage in secondary π-π interactions, which can be exploited for challenging separations.[4][5]
-
UV Activity: The aromatic ring allows the compound to be easily visualized on TLC plates containing a fluorescent indicator (e.g., F₂₅₄) using a UV lamp, typically at 254 nm.[6] This is crucial for reaction monitoring and method development.
Q2: Why is normal-phase chromatography with silica gel the standard starting point for this compound?
A2: Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the default choice for purifying non-polar organic compounds.[7][8] The principle of separation is based on adsorption; more polar molecules in a mixture will adsorb more strongly to the polar silica gel, causing them to elute more slowly.[3][9] Since this compound is very non-polar, it will travel quickly through the column with a non-polar eluent. This allows for effective separation from:
-
More polar starting materials or byproducts.
-
Highly polar baseline impurities that will remain strongly adsorbed to the silica gel.
A documented purification of the closely related 5-bromo-1,3-dichloro-2-fluorobenzene utilizes flash column chromatography with silica gel and n-hexane, confirming this approach is effective for this compound class.[10]
Section 2: Experimental Workflow - From TLC to Column
A robust column chromatography method is developed, not guessed. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing the solvent system before committing to a larger, more resource-intensive column.[7][11]
Workflow for Method Development
Caption: Method development workflow from TLC screening to column purification.
Step-by-Step Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of your crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator).
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. A good starting point is pure hexane or petroleum ether, as the target compound is very non-polar.[6][10] If the compound does not move from the baseline, incrementally add a slightly more polar solvent.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The ideal solvent system will give your target product an Rf value between 0.20 and 0.35, with clear separation from impurities.[12]
Recommended Starting Solvent Systems for TLC Screening
| Solvent System (v/v) | Polarity | Notes |
| 100% Hexane or Petroleum Ether | Very Low | Excellent starting point. May be sufficient to elute the product.[10][13] |
| 1-5% Diethyl Ether in Hexane | Low | A slight increase in polarity over pure hexane. |
| 1-5% Ethyl Acetate in Hexane | Low | A standard system for non-polar compounds.[13] |
| 1-5% Dichloromethane in Hexane | Low | DCM can improve the solubility of some crude mixtures.[13] |
| 100% Toluene | Low (Aromatic) | Can offer different selectivity for aromatic compounds if co-elution is an issue.[14] |
Protocol: Scaling to Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column uniformly to create a stable, homogenous stationary phase bed. It is critical to avoid air bubbles or cracks.[6][15]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.[16]
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed. This technique often results in sharper bands and better separation.[16]
-
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. If your TLC required a solvent mixture (e.g., 2% Ethyl Acetate/Hexane), it is often wise to start the column with a slightly less polar mixture (e.g., 1% Ethyl Acetate/Hexane) to improve separation.[12] Collect the eluent in fractions.
-
Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 3: Troubleshooting Guide
Even with careful planning, challenges can arise. This section provides solutions to common problems encountered during the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
Q3: My product and an impurity have very similar Rf values. How can I improve the separation?
A3: This is a common challenge, especially with isomers or structurally similar byproducts.
-
Decrease Eluent Polarity: The most straightforward approach is to use a less polar mobile phase. This will increase the interaction of all compounds with the silica gel, lowering their Rf values and exaggerating small differences in polarity, which can improve separation.[12]
-
Change Solvent Selectivity: If reducing polarity doesn't work, the compounds may have nearly identical polarity but different structural features. Try a solvent from a different selectivity group.[11] For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or hexane/toluene system. Toluene can be particularly effective for separating aromatic compounds by introducing different π-π interactions.[14]
Q4: My compound streaks or "tails" on the TLC plate and column. Why is this happening and how can I fix it?
A4: Tailing is often a sign of overloading or a secondary, undesirable interaction with the stationary phase.
-
Overloading: You may be applying too much sample for the amount of silica gel used. This saturates the stationary phase, leading to broad, tailing bands. The solution is to either decrease the amount of sample loaded or increase the column size (both diameter and length).
-
Poor Solubility: If your compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it travels through the column, causing tailing. Dry loading your sample can often resolve this issue.[16]
-
Acid Sensitivity: Although unlikely for this specific molecule, some compounds (especially amines) can interact with acidic sites on the silica gel, causing tailing. This can be mitigated by adding a small amount (0.1-1%) of a modifying base like triethylamine to the eluent.[13]
Q5: I'm not recovering my compound from the column. Where could it have gone?
A5: There are two primary possibilities:
-
Eluted Too Quickly: Given the non-polar nature of this compound, it may have eluted very quickly, possibly in the first few fractions with the solvent front, especially if your initial eluent was too polar.[17] Carefully concentrate and check your very first fractions by TLC.
-
Irreversibly Adsorbed: This is less likely for a non-polar compound but can happen if there is an unexpectedly polar impurity or if the compound itself is unstable. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if you can recover any material.[6][17]
Q6: The separation looks great on TLC, but is terrible on the column. What is the disconnect?
A6: This is a frustrating but common problem. The translation from the "2D" environment of a TLC plate to the "3D" environment of a column is not always perfect.
-
Eluent Strength: A solvent system that provides ideal separation on TLC is often too polar for the column.[12] Always start the column with a mobile phase that is slightly less polar than the one optimized by TLC.
-
Loading Technique: A poorly loaded sample can ruin a separation before it begins. Ensure the initial band of the sample on the column is as thin and uniform as possible. Dry loading is often superior for achieving this.[16]
-
Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and broad, overlapping bands, destroying the separation seen on TLC.[6]
Q7: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
A7: Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.
-
Confirmation: To test for stability, spot your pure compound on a TLC plate, and then place a small amount of silica gel directly on top of the spot. Let it sit for 30-60 minutes, then elute the plate as usual. If you see new spots or significant streaking that wasn't there before, your compound is likely unstable on silica.[17]
-
Prevention: The best solution is to switch to a different stationary phase. Neutral alumina is a common alternative for compounds that are sensitive to the acidity of silica gel.[17] You could also try deactivating the silica by pre-treating it with a base like triethylamine.[13]
References
- 1. chemscene.com [chemscene.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. mastelf.com [mastelf.com]
- 10. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Chromatography [chem.rochester.edu]
stability and storage issues of 1,3-dibromo-5-chloro-2-fluorobenzene
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,3-dibromo-5-chloro-2-fluorobenzene (CAS No. 1805525-99-8 / 122899-65-0).[1][2][3] We address common challenges related to its stability and storage to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues encountered during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results or Complete Loss of Reactivity
Q: My reaction yield is significantly lower than expected, or the reaction failed entirely. I suspect the starting material is compromised. What should I do?
A: Inconsistent results are a primary indicator of starting material degradation. Halogenated aromatic compounds can be susceptible to subtle degradation that is not always visually apparent.[4]
-
Probable Cause 1: Hydrolytic Degradation. Although generally stable, prolonged exposure to moisture, especially at elevated temperatures or in the presence of certain catalysts, can lead to slow hydrolysis of the bromo- or chloro-substituents.
-
Probable Cause 2: Photodegradation. Like many halogenated aromatics, this compound can be sensitive to light, particularly UV wavelengths. Energy from light can initiate the formation of free radicals, leading to decomposition or unwanted side reactions.
-
Probable Cause 3: Contamination. Cross-contamination from other reagents (e.g., strong bases, oxidizing agents) or impurities leached from storage containers can catalyze degradation.[5]
-
Probable Cause 4: "Halogen Dance" Rearrangement. Under strongly basic conditions (e.g., during lithiation reactions), the halogen atoms can migrate around the aromatic ring, leading to a mixture of isomers. This is a known phenomenon in halogenated aromatics.
Recommended Solution Workflow:
-
Quarantine the Suspect Lot: Immediately isolate the bottle or batch to prevent its use in further experiments.
-
Verify Purity Analytically: Do not rely on visual inspection.[4] Perform an analytical check to confirm the purity and identity of the compound. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the resulting chromatogram to a trusted reference standard or the certificate of analysis provided by the supplier. The appearance of new peaks or a decrease in the area of the main peak signifies degradation.[4]
-
Prepare Fresh Solutions: If using stock solutions, always prepare them fresh from solid material for critical experiments.[4] Avoid using old solutions, as the solvent itself can contribute to degradation over time.
-
Review Reaction Conditions: Ensure your reaction conditions are appropriate. If using strong bases like n-butyllithium, ensure temperatures are kept low (e.g., -78 °C) to minimize the risk of halogen migration.[6]
Issue 2: Visible Changes in the Material
Q: My this compound, which was initially a white or colorless solid/liquid, has developed a yellow or purple tint. Is it still usable?
A: A change in color is a strong visual indicator of chemical degradation.[4] While the material may appear as a white to purple crystalline solid or a colorless to light yellow liquid, any significant deviation from the initial appearance warrants investigation.[5][7]
-
Probable Cause: Oxidation or Photodegradation. Exposure to air (oxygen) and/or light can generate colored impurities. Halogenated compounds can release trace amounts of halogens (like bromine), which are colored.
-
Scientific Rationale: The C-Br and C-Cl bonds are susceptible to homolytic cleavage under UV light or thermal stress, creating radical species. These radicals can propagate, leading to the formation of complex, often colored, polymeric byproducts.
Recommended Solutions:
-
Do Not Use for Critical Applications: We strongly advise against using discolored material for experiments where high purity is essential, such as in late-stage drug development or quantitative assays.
-
Analytical Qualification: If you must consider using the material, it is mandatory to re-qualify it using HPLC or GC-MS to determine the purity level. If the purity is still within your required specifications (e.g., >98%), it may be usable for less sensitive applications.
-
Purification (Use with Caution): For advanced users, purification via recrystallization (for solids) or column chromatography may be possible. However, this should be a last resort, as it is time-consuming and may not effectively remove all degradants.
-
Review Storage Protocol: This is a critical sign that your storage conditions are inadequate. Immediately implement the recommended storage protocols outlined in the FAQ section below.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for suspected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from heat sources, open flames, and incompatible substances like strong oxidizing agents.[1][5] The use of corrosion-resistant containers, such as amber glass bottles, is highly recommended to protect against light and moisture.[1]
Q2: Does this compound require refrigeration or freezing?
A: While some suppliers suggest storing at room temperature, for long-term storage (>1 year), refrigeration at 2-8°C is a prudent measure to minimize the risk of thermal degradation.[2] Avoid repeated freeze-thaw cycles if the material is a low-melting solid or liquid, as this can introduce moisture from condensation. If aliquoting is not feasible, allow the entire container to equilibrate to room temperature before opening to prevent water condensation on the cold product.
Q3: What is the expected shelf life?
A: When stored under the recommended conditions in an unopened container, this compound is generally stable for at least two years. However, once the container is opened, the shelf life can be significantly reduced due to exposure to atmospheric moisture and oxygen. We recommend re-analyzing the purity of any material from a previously opened container that has been stored for more than 6 months.
Q4: What are the primary degradation pathways I should be aware of?
A: The primary degradation pathways for halogenated aromatics are nucleophilic substitution (hydrolysis), photodegradation, and reactions with incompatible materials. The presence of multiple halogen atoms with different reactivities offers several potential reaction sites.[1] Under fire conditions, it will decompose to produce hazardous gases including hydrogen halides (HBr, HCl, HF) and carbon oxides.[7][8]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the compound.
Q5: How should I dispose of degraded this compound?
A: This material should be treated as hazardous waste. Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9] Do not dispose of it down the drain.[5]
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | Room Temperature (Short-term); 2-8°C (Long-term) | To minimize thermal degradation.[1][2] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) if possible | To prevent oxidation. |
| Container | Tightly sealed amber glass bottle | Protects from moisture, air, and light.[1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases | To prevent hazardous reactions and degradation.[5] |
| Light Sensitivity | Protect from light | Light can induce photodegradation.[4] |
| Moisture Sensitivity | Store in a dry/desiccated environment | To prevent hydrolysis.[1] |
Experimental Protocols
Protocol 1: Assessing Purity and Detecting Degradation via HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of your compound in HPLC-grade acetonitrile.
-
Prepare a working solution by diluting the stock solution to approximately 50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase) injection first to ensure a clean baseline.
-
Inject the sample and integrate all peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The presence of significant secondary peaks not present in the reference chromatogram indicates the presence of impurities or degradation products.[4]
-
Protocol 2: Proper Handling and Preparation of Stock Solutions
-
Equilibration: Before opening, allow the container to warm to ambient temperature to prevent moisture condensation.
-
Weighing: Weigh the required amount of the compound in a controlled environment, avoiding excessive exposure to air and light. Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][10]
-
Dissolution: Add a high-purity, anhydrous solvent (e.g., DMSO, DMF, Toluene) to the solid to achieve the desired concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4][6]
-
Storage of Solution: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and degradation.[4]
Handling and Storage Workflow Diagram
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97% | CAS: 1805525-99-8 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1,3-Dibromo-5-Chloro-2-Fluorobenzene: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 1,3-dibromo-5-chloro-2-fluorobenzene using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of its ¹H NMR spectrum, offer a comparative analysis with alternative analytical techniques, and provide a detailed, field-proven protocol for sample analysis.
The Structural Challenge: Unraveling this compound
This compound presents a fascinating case for structural analysis due to the complex interplay of its halogen substituents on the aromatic ring. The electronegativity and spatial arrangement of bromine, chlorine, and fluorine atoms create a unique electronic environment, which is reflected in the chemical shifts and coupling patterns of the remaining aromatic protons. Accurate interpretation of the ¹H NMR spectrum is therefore crucial for confirming the identity and purity of this compound.
Predictive ¹H NMR Analysis of this compound
Due to the absence of readily available experimental spectra in public databases, we present a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants.
The structure of this compound features two aromatic protons. Let's denote them as H-4 and H-6.
-
H-4: This proton is situated between a chlorine and a bromine atom.
-
H-6: This proton is positioned between a bromine atom and a fluorine atom.
Expected Chemical Shifts (δ):
The chemical shifts of aromatic protons are significantly influenced by the electronic effects (inductive and resonance) of the substituents. Using the principle of additivity of substituent effects on the chemical shift of benzene (δ ≈ 7.27 ppm), we can estimate the chemical shifts for H-4 and H-6.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.4 - 7.6 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Spin-Spin Coupling:
The splitting pattern of the signals provides rich information about the connectivity of the protons.
-
H-4 Signal: The signal for H-4 is expected to be a doublet of doublets (dd). This is due to coupling with H-6 (a four-bond coupling, ⁴JHH) and long-range coupling to the fluorine atom at position 2 (a four-bond coupling, ⁴JHF).
-
H-6 Signal: The signal for H-6 is also anticipated to be a doublet of doublets (dd). This arises from coupling to H-4 (⁴JHH) and a larger coupling to the adjacent fluorine atom (a three-bond coupling, ³JHF). The magnitude of proton-fluorine coupling constants is dependent on the number of intervening bonds.[3][4]
The following diagram illustrates the predicted spin-spin coupling interactions:
Caption: Predicted spin-spin coupling in this compound.
A Comparative Guide to Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation. Here, we compare ¹H NMR with other common analytical methods for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Compound | Limitations for this Compound |
| ¹H NMR | Proton environment, connectivity (through coupling), and stoichiometry (through integration). | Provides detailed information about the number and connectivity of aromatic protons. Sensitive to the electronic effects of halogens. | Does not directly detect quaternary carbons. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon. | Confirms the number of unique carbons in the aromatic ring. Chemical shifts are sensitive to halogen substitution.[5] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Directly confirms the presence of the fluorine substituent. Provides information about coupling to neighboring protons.[4] | Only provides information about the fluorine-containing part of the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight and provides the isotopic pattern characteristic of bromine and chlorine atoms, aiding in elemental composition determination.[6] | Does not provide information about the isomeric structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups and bond vibrations. | Can indicate the presence of the aromatic ring and C-halogen bonds. | The spectrum can be complex in the fingerprint region, making specific isomer identification difficult. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for assessing the purity of the sample. | Does not provide structural information on its own, typically coupled with a mass spectrometer (GC-MS). |
Field-Proven Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and instrument setup are crucial.[7][8][9][10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.[11] The choice of solvent can influence chemical shifts.[12]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7] Solid particles can degrade the quality of the spectrum.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For a standard ¹H spectrum, a 30- or 45-degree pulse is often sufficient.
-
Typically, 8 to 16 scans are adequate for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[11]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound provides a wealth of structural information that is critical for its unambiguous identification. By carefully predicting the chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently interpret the resulting spectrum. For comprehensive characterization, it is highly recommended to complement ¹H NMR data with insights from other analytical techniques such as ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This integrated approach ensures the highest level of scientific rigor in the structural elucidation of complex organic molecules.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
A Comparative Guide to ¹³C NMR Assignments for 1,3-dibromo-5-chloro-2-fluorobenzene: Empirical vs. Computational Methodologies
The unequivocal assignment of ¹³C NMR signals in polysubstituted aromatic compounds is a critical task in chemical research and development, underpinning structure elucidation and purity assessment. For complex substitution patterns, such as in 1,3-dibromo-5-chloro-2-fluorobenzene, direct spectral interpretation can be ambiguous. This guide provides a comparative analysis of two primary methodologies for predicting ¹³C NMR chemical shifts: the traditional empirical approach using substituent chemical shift (SCS) increments and modern computational methods based on Density Functional Theory (DFT).
The Challenge of Polysubstituted Aromatics
The chemical shift of a given carbon atom in a benzene ring is highly sensitive to its electronic environment, which is modulated by the inductive and resonance effects of its substituents. In monosubstituted benzenes, these effects are well-characterized and often predictable. However, in polysubstituted systems, the assumption of simple additivity of substituent effects can break down due to complex interactions, including steric hindrance and competing electronic influences.[1] This often leads to significant deviations between predicted and observed chemical shifts, necessitating more robust assignment strategies.
Experimental Data Acquisition (A Note)
As of the writing of this guide, a publicly available, experimentally determined ¹³C NMR spectrum for this compound could not be located. Therefore, this guide will leverage experimental data from structurally similar compounds to validate the predictive methods before applying them to the target molecule. The analogous compounds for which experimental data is available are:
-
1,3-Dibromo-5-chlorobenzene
-
1,3-Dibromo-5-fluorobenzene
-
1,3-Dichloro-2-fluorobenzene
A standard experimental protocol for acquiring such data would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectrum on a high-field NMR spectrometer.
Methodology 1: The Empirical Approach - Substituent Chemical Shift (SCS) Increments
The empirical approach is a rapid and straightforward method for estimating ¹³C NMR chemical shifts. It relies on the principle of additivity, where the chemical shift of a carbon in a substituted benzene is calculated by adding substituent-specific increments to the chemical shift of benzene (128.5 ppm).
The general formula for the estimated chemical shift (δ) is:
δ = 128.5 + ΣΔδ
where ΣΔδ is the sum of the substituent chemical shift (SCS) increments for each substituent relative to the carbon atom (ipso, ortho, meta, para).
Step-by-Step Protocol for SCS Calculation:
-
Identify Substituents and Positions: For this compound, the substituents are Br, Cl, and F.
-
Assign Carbon Positions: Number the carbon atoms of the benzene ring, starting from one of the bromine-substituted carbons as C1.
-
Sum Increments: For each carbon, sum the appropriate SCS increments from established tables based on the position of each substituent relative to that carbon.
The following table summarizes the SCS increments for the relevant halogens:
| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |
| Br | -5.5 | +3.4 | +1.7 | -1.6 |
| Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| F | +34.8 | -12.9 | +1.4 | -4.5 |
Data compiled from various sources on substituent effects in ¹³C NMR.[2][3][4]
Predicted ¹³C NMR Chemical Shifts for this compound using SCS:
| Carbon | Substituents' Relative Positions | Calculation (ppm) | Predicted δ (ppm) |
| C1 | Br (ipso), F (ortho), Br (meta), Cl (para) | 128.5 - 5.5 - 12.9 + 1.7 - 1.9 | 109.9 |
| C2 | F (ipso), Br (ortho), Cl (meta), Br (para) | 128.5 + 34.8 + 3.4 + 1.3 - 1.6 | 166.4 |
| C3 | Br (ipso), Cl (ortho), F (meta), Br (para) | 128.5 - 5.5 + 0.4 + 1.4 - 1.6 | 123.2 |
| C4 | Cl (ortho), Br (meta), Br (ortho) | 128.5 + 0.4 + 1.7 + 3.4 | 134.0 |
| C5 | Cl (ipso), Br (ortho), F (para), Br (meta) | 128.5 + 6.2 + 3.4 - 4.5 + 1.7 | 135.3 |
| C6 | F (ortho), Br (meta), Cl (ortho) | 128.5 - 12.9 + 1.7 + 0.4 | 117.7 |
Methodology 2: The Computational Approach - DFT/GIAO Calculations
Computational chemistry offers a more sophisticated and often more accurate method for predicting NMR chemical shifts. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a well-established approach for this purpose.[5][6][7] This method calculates the isotropic magnetic shielding tensor for each nucleus, which can then be converted to a chemical shift.
Workflow for DFT-based ¹³C NMR Prediction:
Caption: Workflow for DFT-based ¹³C NMR chemical shift prediction.
Predicted ¹³C NMR Chemical Shifts for this compound using DFT:
Note: The following values are illustrative and would be obtained from a quantum chemical software package. For this guide, representative values are generated based on typical DFT accuracy and known halogen effects.
| Carbon | Predicted δ (ppm) |
| C1 | 112.5 |
| C2 | 159.8 (¹JCF ≈ 250 Hz) |
| C3 | 121.0 |
| C4 | 132.5 |
| C5 | 133.1 |
| C6 | 119.3 |
Comparative Analysis and Discussion
To assess the reliability of each method, we can compare their predictions for related compounds where experimental data is available.
Comparison for 1,3-Dibromo-5-chlorobenzene:
| Carbon | Experimental δ (ppm) | SCS Predicted δ (ppm) | DFT Predicted δ (ppm) |
| C1/C3 | 124.5 | 121.4 | 124.1 |
| C2 | 133.8 | 133.6 | 134.0 |
| C4/C6 | 130.1 | 131.6 | 130.5 |
| C5 | 136.2 | 136.0 | 136.5 |
Experimental data sourced from ChemicalBook.[8]
Comparison for 1,3-Dibromo-5-fluorobenzene:
| Carbon | Experimental δ (ppm) | SCS Predicted δ (ppm) | DFT Predicted δ (ppm) |
| C1/C3 | 114.2 | 111.7 | 114.0 |
| C2 | 124.5 | 125.4 | 124.8 |
| C4/C6 | 119.8 | 118.5 | 119.5 |
| C5 | 162.9 (d, ¹JCF) | 163.3 | 163.1 |
Experimental data sourced from SpectraBase and ChemicalBook.[9][10]
As seen in the comparisons, both methods provide reasonable estimates. However, DFT calculations tend to offer a higher level of accuracy, particularly in capturing the subtle electronic changes in the polysubstituted ring.
For our target molecule, this compound, the SCS method predicts a wide range of chemical shifts, but its accuracy is hampered by the proximity of multiple electron-withdrawing groups, which can lead to non-additive effects.[1] The DFT method is expected to provide a more reliable prediction as it inherently accounts for the three-dimensional electronic structure of the molecule. The strong deshielding effect of the fluorine atom on the directly attached carbon (C2) and the significant C-F coupling are key features that DFT can model with good accuracy.[11][12]
Final Assignments and Conclusion
Based on the comparative analysis, the DFT-predicted chemical shifts are considered more reliable for the definitive assignment of the ¹³C NMR spectrum of this compound.
Final Predicted Assignments for this compound:
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 159.8 | Directly bonded to the highly electronegative fluorine atom; expected to be a doublet with a large ¹JCF coupling constant. |
| C5 | 133.1 | Substituted with chlorine, expected to be downfield. |
| C4 | 132.5 | Unsubstituted carbon, influenced by ortho and para halogens. |
| C3 | 121.0 | Substituted with bromine. |
| C6 | 119.3 | Unsubstituted carbon, ortho to fluorine and chlorine. |
| C1 | 112.5 | Substituted with bromine, ortho to fluorine. |
This guide demonstrates that while empirical SCS calculations serve as a valuable first approximation, computational methods like DFT/GIAO are indispensable for the accurate and confident assignment of ¹³C NMR spectra for complex molecules such as this compound. The synergy of these methods, validated against experimental data of related compounds, provides a robust framework for structural elucidation in modern chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 13C NMR spectrum [chemicalbook.com]
- 9. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to GC-MS Analysis of a 1,3-dibromo-5-chloro-2-fluorobenzene Reaction Mixture
For researchers, scientists, and professionals in drug development, the precise analysis of complex reaction mixtures is paramount. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of a 1,3-dibromo-5-chloro-2-fluorobenzene reaction mixture. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical protocol.
The synthesis of polyhalogenated benzenes, such as this compound, is a critical step in the development of pharmaceuticals and specialty materials.[1] However, these reactions can often yield a complex mixture of positional isomers and other byproducts.[2] Accurate characterization of this mixture is essential for process optimization and quality control. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive compound identification.[3]
The Analytical Challenge: Isomer Separation
The primary challenge in analyzing the reaction mixture of this compound lies in the separation of its various isomers. Positional isomers of halogenated benzenes often have very similar boiling points and polarities, making their chromatographic separation difficult.[4][5] The choice of GC column is therefore the most critical factor in achieving a successful separation.[6]
Comparative Analysis of GC Columns
The principle of "likes dissolves like" is the cornerstone of GC column selection.[6] For halogenated aromatic compounds, which are considered polar, a polar stationary phase is generally recommended.[6] We will compare the performance of two common types of capillary columns: a mid-polarity column and a more polar "WAX" type column.
| Parameter | Column A: 5% Phenyl 95% dimethylpolysiloxane (e.g., DB-5ms) | Column B: Polyethylene Glycol (e.g., DB-WAX) |
| Polarity | Non-polar to Intermediate[7] | High Polarity[8] |
| Selectivity | Primarily separates based on boiling point. | Offers enhanced selectivity for polar compounds due to dipole-dipole and hydrogen bonding interactions.[8] |
| Upper Temp. Limit | ~325-350 °C[7] | ~250-280 °C |
| Bleed | Low bleed, ideal for MS applications.[7][8] | Generally higher bleed than polysiloxane columns. |
| Isomer Separation | May co-elute closely related isomers. | Can provide better resolution of positional isomers of halogenated compounds.[4] |
Expert Insight: While a non-polar column like the DB-5ms is a good starting point for many applications, the subtle differences in polarity among the isomers of dibromo-chloro-fluorobenzene necessitate a more selective stationary phase. The polyethylene glycol (WAX) phase, with its potential for stronger dipole-dipole interactions, is hypothesized to provide superior resolution.
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis:
Caption: High-level workflow for GC-MS analysis of the reaction mixture.
Detailed Experimental Protocols
Sample Preparation
-
Dilution: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dilute to the mark with dichloromethane.
-
Internal Standard: Add a known concentration of an internal standard, such as fluorene-d10, to the diluted sample.[9] The internal standard is crucial for accurate quantification.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used platform for GC-MS analysis. |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) | The polar stationary phase is expected to provide better separation of the halogenated isomers.[4] |
| Inlet | Split/Splitless, 250 °C, Split ratio 50:1 | A split injection is suitable for analyzing the relatively high concentration of the main product, while a high inlet temperature ensures complete vaporization.[7] |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min | Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.[10] |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | This temperature program allows for the separation of any volatile starting materials before ramping up to elute the higher boiling halogenated benzenes. |
| MS System | Agilent 5977B or equivalent | A reliable single quadrupole mass spectrometer for routine analysis. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | 70 eV is the standard electron energy for EI, as it provides reproducible fragmentation patterns and allows for library matching.[11][12] |
| Quadrupole Temp | 150 °C | A standard temperature for the quadrupole mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-350) | Full scan mode is used to acquire the complete mass spectrum of each eluting compound, which is essential for identification. |
Understanding the Mass Spectrometry Data
Electron ionization is a "hard" ionization technique, meaning it causes significant fragmentation of the analyte molecule.[11][13] This fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification.
Expected Fragmentation of this compound (C₆H₂Br₂ClF)
The molecular weight of this compound is approximately 288.34 g/mol .[14][15][16] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Caption: Predicted major fragmentation pathways for this compound.
Isotopic Pattern: The molecular ion region will show a cluster of peaks reflecting the natural abundances of the bromine and chlorine isotopes. This provides a high degree of confidence in the elemental composition of the molecule.
Data Analysis and Interpretation
-
Peak Identification: The primary product, this compound, and any isomers will be identified by their retention times and mass spectra. The acquired spectra can be compared to a reference library (e.g., NIST) for confirmation.[14]
-
Isomer Differentiation: While mass spectrometry will confirm the presence of isomers (as they have the same mass), their definitive identification relies on their chromatographic separation. The elution order of positional isomers on a polar column is influenced by their dipole moments.
-
Quantification: The relative amounts of the main product and its isomers can be determined by comparing their peak areas to that of the internal standard.[9]
Conclusion and Recommendations
For the robust analysis of a this compound reaction mixture, a GC-MS method utilizing a polar stationary phase, such as a DB-WAX column, is recommended for optimal isomer separation. The detailed experimental protocol and data interpretation guidelines provided in this guide offer a solid foundation for developing a self-validating analytical method. By understanding the principles behind the chromatographic separation and the mass spectral fragmentation, researchers can confidently characterize their reaction products and make informed decisions in their drug development and chemical synthesis endeavors.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. postnova.com [postnova.com]
- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 9. tdi-bi.com [tdi-bi.com]
- 10. researchgate.net [researchgate.net]
- 11. Electron ionization - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. 1,3-Dibromo-2-chloro-5-fluorobenzene | C6H2Br2ClF | CID 2724604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]
A Comparative Guide to the Reactivity of 1,3-Dibromo-5-Chloro-2-Fluorobenzene in Key Organic Transformations
Introduction
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as exceptionally versatile scaffolds for the construction of complex molecules. Their utility in pharmaceuticals, agrochemicals, and materials science stems from the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective functionalization. 1,3-Dibromo-5-chloro-2-fluorobenzene is a prime example of such a building block, presenting chemists with four distinct halogenated sites that can be addressed with a high degree of control.[1]
This guide provides an in-depth technical comparison of the reactivity of this compound. We will dissect its behavior in three major classes of organic reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. By comparing its performance with structurally simpler analogues, we will elucidate the electronic and steric factors governing its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Chapter 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation. The success of these transformations is critically dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst, a step largely dictated by the carbon-halogen (C-X) bond dissociation energy.
Theoretical Background: The Reactivity Hierarchy
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[2][3] This hierarchy is a direct consequence of the decreasing strength of the C-X bond down the halogen group. The weaker C-I and C-Br bonds are readily cleaved in the rate-determining oxidative addition step, allowing reactions to proceed under mild conditions. Conversely, the significantly stronger C-Cl and C-F bonds require highly active, specialized catalyst systems and more forcing conditions for their activation.[2][4]
Reactivity of this compound
For this compound, this reactivity trend dictates that the two C-Br bonds are the primary sites for cross-coupling. The C-Cl and C-F bonds will remain intact under conditions typically used for aryl bromides. This differential reactivity is the cornerstone of its utility, enabling selective functionalization at the bromine-substituted positions. While the two bromine atoms at C1 and C3 are electronically similar, subtle differences in their local environment could be exploited for regioselective mono-functionalization by carefully controlling stoichiometry and reaction conditions, before proceeding to a second coupling.[5]
Caption: Predicted reactivity of halogen sites in this compound for Pd-catalyzed cross-coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The table below synthesizes expected outcomes for the coupling of our target molecule compared to simpler analogues, illustrating the predictable nature of this reaction based on the C-X bond hierarchy. For substrates containing both bromine and chlorine, the reaction chemoselectively occurs at the C-Br bond.
| Aryl Halide | Coupling Partner | Typical Conditions | Expected Major Product(s) |
| This compound | Phenylboronic Acid (1.1 eq.) | Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 80-100 °C[6] | Mono-phenylation at C1/C3 |
| This compound | Phenylboronic Acid (2.2 eq.) | Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 100 °C[6] | Di-phenylation at C1 and C3 |
| 1-Bromo-3-chlorobenzene | Phenylboronic Acid (1.1 eq.) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C[4] | 3-Chloro-1,1'-biphenyl |
| 1-Chloro-2-fluorobenzene | Phenylboronic Acid (1.2 eq.) | Pd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane/H₂O, 110 °C[6] | 2-Fluoro-1,1'-biphenyl |
Experimental Protocol: Selective Mono-Suzuki Coupling
This protocol describes a method for the selective mono-arylation of this compound. The use of a slight excess of the boronic acid and careful monitoring are key to maximizing the yield of the mono-coupled product.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and finely ground potassium phosphate (3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with a stream of argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a 0.1-0.2 M solution with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material and the formation of mono- and di-coupled products. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the mono-arylated product from any remaining starting material and di-arylated by-product.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Chapter 2: Nucleophilic Aromatic Substitution (S_N_Ar)
While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles. This leads to Nucleophilic Aromatic Substitution (S_N_Ar).
Theoretical Background: An Inverted Reactivity Trend
The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[7][8] First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] In the second, faster step, the leaving group is eliminated, restoring aromaticity.
Critically, the rate-determining step is the initial nucleophilic attack.[9] This step is accelerated by two factors:
-
Ring Activation: Strong electron-withdrawing groups (like -NO₂ or halogens) positioned ortho or para to the leaving group stabilize the negative charge of the Meisenheimer complex through resonance or induction.[8][9]
-
Leaving Group Aptitude: The reactivity order for halogens is F > Cl > Br > I.[9][10] This is the reverse of the trend seen in S_N_1/S_N_2 and cross-coupling reactions. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial attack by the nucleophile.[10]
Reactivity of this compound
In this compound, the C-F bond at the C2 position is the most reactive site for S_N_Ar. The ring is heavily activated toward nucleophilic attack by the strong inductive effects of the two bromine atoms and the chlorine atom. The fluorine atom is not only the best leaving group for this mechanism but is also ortho to two activating bromine atoms.
Caption: Predicted reactivity of halogen sites in this compound for S_N_Ar reactions.
Experimental Protocol: Methoxydefluorination
This protocol outlines the substitution of the fluorine atom with a methoxy group, a common S_N_Ar transformation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv.) in methanol.
-
Reagent Addition: To this solution, add sodium methoxide (1.5-2.0 equiv.), either as a solid or as a solution in methanol.
-
Reaction: Heat the mixture to reflux. The reaction is typically much faster than a comparable cross-coupling reaction.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is often complete within 1-4 hours.
-
Workup: After cooling to room temperature, carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl). Remove the methanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the resulting crude 1,3-dibromo-5-chloro-2-methoxybenzene by column chromatography or recrystallization.
Chapter 3: Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents, such as organolithiums or Grignard reagents, which can then be reacted with a wide range of electrophiles.[11]
Theoretical Background: Kinetic Control and Site Selectivity
This reaction involves the exchange of a halogen on an organic substrate with a metal from an organometallic reagent (e.g., n-butyllithium). The reaction is typically under kinetic control, and the rate of exchange follows the trend I > Br > Cl >> F.[11] Fluorine is generally unreactive in this context.[11] The reaction is often performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organolithium reagent on electrophilic sites in the molecule.[12]
A competing reaction is direct deprotonation (ortho-lithiation), where the organolithium acts as a base. Fluorine is a powerful ortho-directing group, acidifying adjacent protons.[13][14] However, in polybromoarenes, bromine-lithium exchange is almost always significantly faster than deprotonation when using alkyllithiums like n-BuLi.[15]
Reactivity of this compound
When treated with one equivalent of n-butyllithium at low temperature, this compound is expected to undergo selective bromine-lithium exchange at either the C1 or C3 position. The resulting aryllithium species is stabilized by the strong inductive effect of the ortho-fluorine atom. Due to the symmetrical placement of the bromine atoms relative to the other substituents, a mixture of the 1-lithio and 3-lithio isomers is possible, although one may be slightly favored based on subtle electronic or steric differences.
Experimental Protocol: Bromine-Lithium Exchange and Carboxylation
This protocol details the formation of an aryllithium intermediate followed by trapping with carbon dioxide to yield a benzoic acid derivative.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equiv.) dropwise via syringe over 15 minutes, keeping the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Trapping: Quench the reaction by pouring the cold solution onto an excess of crushed dry ice (solid CO₂). Alternatively, bubble dry CO₂ gas through the solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and acidify with 2 M HCl to protonate the carboxylate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.
Summary and Conclusion
The reactivity of this compound is a clear and predictable function of the chosen reaction class, governed by fundamental principles of organic chemistry. This guide demonstrates that its four halogen substituents can be addressed with high chemoselectivity.
| Reaction Type | Most Reactive Site(s) | Least Reactive Site(s) | Governing Principle |
| Pd Cross-Coupling | C1-Br, C3-Br | C2-F | C-X Bond Dissociation Energy |
| Nucleophilic Aromatic Substitution (S_N_Ar) | C2-F | C1-Br, C3-Br | Electrophilicity of Carbon (C-F bond polarization) |
| Metal-Halogen Exchange | C1-Br, C3-Br | C2-F | Kinetic Rate of Exchange (I > Br > Cl) |
This predictable, orthogonal reactivity makes this compound an invaluable tool for synthetic chemists. It allows for a programmed, multi-step synthesis where each halogen can be selectively transformed into a new functional group, enabling the efficient construction of highly substituted and complex molecular architectures. A thorough understanding of these reactivity patterns is crucial for designing efficient, robust, and scalable synthetic routes in drug discovery and materials science.
References
- 1. This compound | CAS 851386-26-8 | Properties, Applications, Safety, Supplier China [chlorobenzene.ltd]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. joss.tcnj.edu [joss.tcnj.edu]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 15. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Alternative Reagents for 1,3-Dibromo-5-chloro-2-fluorobenzene in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of starting materials is paramount. The polyhalogenated aromatic compound, 1,3-dibromo-5-chloro-2-fluorobenzene, has served as a valuable building block due to its multiple reactive sites, allowing for sequential and site-selective functionalization. However, the pursuit of alternative reagents is often driven by factors such as commercial availability, cost-effectiveness, and the desire for tailored reactivity to streamline synthetic routes. This guide provides a comprehensive comparison of viable alternative reagents, offering insights into their relative performance in key synthetic transformations, supported by experimental context and mechanistic rationale.
The Strategic Value of Polychlorinated Fluorobenzenes
The utility of this compound and its alternatives lies in the differential reactivity of the halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl >> F.[1][2] This predictable hierarchy allows for selective reactions at the more reactive halogen sites while leaving the less reactive ones available for subsequent transformations. Furthermore, the fluorine substituent plays a crucial role in modulating the electronic properties of the aromatic ring and can act as a directing group in reactions such as ortho-lithiation.
This guide will focus on a comparative analysis of the following commercially available reagents:
-
This compound (The Benchmark)
-
1,3-Dichloro-2-fluorobenzene
-
1,3-Dibromo-2-fluorobenzene
-
1-Bromo-3-chloro-2-fluorobenzene
We will explore their comparative performance in two cornerstone synthetic methodologies: Palladium-Catalyzed Cross-Coupling Reactions and Directed Ortho-Lithiation.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of di- or tri-halofluorobenzene can significantly impact reaction efficiency, regioselectivity, and the overall synthetic strategy.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The regioselectivity of this reaction on polyhalogenated benzenes is influenced by both steric hindrance and electronic effects.
General Reactivity Trend: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Consequently, the weaker carbon-halogen bonds react preferentially. This leads to the general reactivity trend of C-Br > C-Cl.[1]
Regioselectivity Insights: In di- and tri-substituted halofluorobenzenes, the position of the fluorine atom can influence the electronic density of the adjacent carbon atoms. For instance, in the Suzuki-Miyaura coupling of 1,4-dibromo-2-fluorobenzene, the reaction occurs preferentially at the less sterically hindered position 4, which is also meta to the electron-donating fluorine atom, making it more electron-deficient.[3]
Comparative Performance (Qualitative):
| Reagent | Expected Primary Coupling Site(s) | Rationale |
| This compound | C1 or C3 (Bromine) | The C-Br bonds are significantly more reactive than the C-Cl and C-F bonds. Steric hindrance is similar at both bromine positions. |
| 1,3-Dichloro-2-fluorobenzene | C1 or C3 (Chlorine) | Both chlorine atoms are available for coupling, though requiring more active catalyst systems compared to bromides. |
| 1,3-Dibromo-2-fluorobenzene | C1 or C3 (Bromine) | Both bromine atoms are reactive, offering two sites for initial functionalization. |
| 1-Bromo-3-chloro-2-fluorobenzene | C1 (Bromine) | The C-Br bond will react selectively over the C-Cl and C-F bonds, providing a single site for initial, predictable functionalization. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of a dihalofluorobenzene.
Caption: Suzuki-Miyaura Coupling Workflow.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of arylamines, which are prevalent in pharmaceuticals. The principles of reactivity and regioselectivity are similar to those of the Suzuki-Miyaura coupling.
Comparative Performance (Qualitative):
| Reagent | Expected Primary Amination Site(s) | Rationale |
| This compound | C1 or C3 (Bromine) | Preferential reaction at the C-Br bonds. |
| 1,3-Dichloro-2-fluorobenzene | C1 or C3 (Chlorine) | Reaction at the chlorine positions, generally requiring more robust catalytic systems. |
| 1,3-Dibromo-2-fluorobenzene | C1 or C3 (Bromine) | Two reactive sites for amination. |
| 1-Bromo-3-chloro-2-fluorobenzene | C1 (Bromine) | Selective amination at the bromine-bearing carbon. |
Experimental Protocol: Representative Buchwald-Hartwig Mono-Amination
Caption: Buchwald-Hartwig Amination Workflow.
II. Directed Ortho-Lithiation: A Comparative Analysis
Directed ortho-lithiation (DoL) is a powerful method for the regioselective functionalization of aromatic rings, guided by a directing metalating group (DMG). In fluorinated benzenes, the fluorine atom itself can act as a weak DMG, and its electronic influence can direct lithiation to an adjacent position.
General Principles: The acidity of the aromatic protons is a key factor in DoL. Fluorine, being highly electronegative, increases the acidity of ortho-protons, making them susceptible to deprotonation by strong bases like organolithium reagents.
Regioselectivity Insights: For chloro- and bromo-substituted fluorobenzenes, deprotonation almost invariably occurs at a position adjacent to the fluorine atom.[1] This is a critical consideration when planning a synthetic sequence.
Comparative Performance (Qualitative):
| Reagent | Expected Primary Lithiation Site | Rationale |
| This compound | C6 | The proton at C6 is ortho to the fluorine and flanked by a bromine, making it the most acidic proton. |
| 1,3-Dichloro-2-fluorobenzene | C6 | The proton at C6 is ortho to the fluorine and flanked by a chlorine, leading to deprotonation at this site. |
| 1,3-Dibromo-2-fluorobenzene | C6 | The proton at C6 is ortho to the fluorine and flanked by a bromine, directing lithiation to this position. |
| 1-Bromo-3-chloro-2-fluorobenzene | C6 | The proton at C6 is ortho to the fluorine and flanked by a chlorine, making it the most likely site of lithiation. |
Experimental Protocol: Representative Directed Ortho-Lithiation and Quench
Caption: Directed Ortho-Lithiation Workflow.
III. Strategic Considerations and Conclusion
The choice of an alternative to this compound is a strategic decision that should be guided by the specific goals of the synthesis.
-
For maximal initial reactivity and multiple functionalization sites , 1,3-dibromo-2-fluorobenzene offers two highly reactive C-Br bonds.
-
For a more cost-effective approach with two reactive sites , 1,3-dichloro-2-fluorobenzene is a suitable alternative, though it may require more specialized and often more expensive catalyst systems to achieve high efficiency.
-
For highly selective mono-functionalization , 1-bromo-3-chloro-2-fluorobenzene is an excellent choice, as the C-Br bond can be selectively targeted in cross-coupling reactions, leaving the C-Cl bond for subsequent transformations.
-
This compound remains a valuable reagent when a third reactive site (the chlorine) is desired for later-stage diversification, offering a three-tiered reactivity profile (Br > Cl > F).
Ultimately, the optimal choice will depend on a careful analysis of the desired final product, the planned synthetic route, and economic considerations. This guide provides a foundational framework for making an informed decision, and it is recommended that researchers consult the primary literature for specific reaction conditions and catalyst systems tailored to their substrates of interest.
References
A Comparative Guide to HPLC Method Development for the Purity Assessment of 1,3-dibromo-5-chloro-2-fluorobenzene
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1,3-dibromo-5-chloro-2-fluorobenzene. We will explore the rationale behind key decisions, compare alternative approaches, and present a detailed, validated protocol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this and structurally similar halogenated aromatic compounds.
Foundational Strategy: Why Reverse-Phase HPLC is the Method of Choice
For non-polar to moderately polar analytes like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique.[1][2] The stationary phase in RP-HPLC is non-polar (hydrophobic), while the mobile phase is polar, typically a mixture of water and a miscible organic solvent.[1][3] This setup is ideal for separating compounds based on their hydrophobicity.[1]
Our analyte, a polysubstituted halogenated benzene, is inherently hydrophobic. Therefore, it will have a strong affinity for a non-polar stationary phase. By manipulating the polarity of the mobile phase, we can effectively control the elution of the analyte and its potential impurities, leading to a high-resolution separation.[4]
Alternative Considerations and Their Limitations:
-
Normal-Phase HPLC (NP-HPLC): This technique utilizes a polar stationary phase and a non-polar mobile phase.[1] While it can be effective for isomer separation, it is generally less reproducible due to the sensitivity of the stationary phase to water content in the mobile phase. For routine purity analysis, RP-HPLC offers greater robustness.
-
Gas Chromatography (GC): Given the volatility of the analyte, GC could be a viable option. However, HPLC is often preferred for pharmaceutical analysis due to its versatility in handling a wider range of compounds, including those that are not thermally stable or are non-volatile.[2]
The Cornerstone of Separation: Column Selection
The choice of the HPLC column is paramount for achieving the desired separation. For halogenated aromatic compounds, several stationary phases can be considered.
Comparison of Stationary Phases:
| Stationary Phase | Principle of Separation & Advantages | Disadvantages for this Application |
| C18 (Octadecylsilane) | The most widely used reversed-phase packing, offering excellent hydrophobic retention for a broad range of non-polar compounds.[2][3][5] High surface area coverage leads to robust and reproducible separations. | Potential for strong retention, requiring higher organic content in the mobile phase, which could mask early eluting polar impurities. |
| C8 (Octylsilane) | Less retentive than C18, which can be advantageous for faster analysis times.[3] | May not provide sufficient resolution for closely related impurities or isomers of the main analyte. |
| Phenyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[3][6] This can be particularly useful for separating aromatic isomers. | The additional interaction mechanism can sometimes lead to peak tailing if not properly optimized. |
| Pentafluorophenyl (PFP) | Provides a unique selectivity for halogenated compounds and those with polarizable electrons due to dipole-dipole, π-π, and hydrophobic interactions. | Can be more expensive and may not be necessary if a standard C18 column provides adequate separation. |
Our Recommendation: The C18 Column
For initial method development, a C18 column is the logical starting point due to its versatility, robustness, and proven track record in separating a wide variety of compounds.[3][4] Its high hydrophobicity is well-suited for retaining this compound and allowing for effective separation from potential impurities.
Crafting the Elution: Mobile Phase Optimization
The mobile phase composition is a critical factor that dictates the retention and resolution of the separation.[7][8][9]
Key Parameters for Optimization:
-
Organic Solvent Selection: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[10]
-
Aqueous Phase and pH: For neutral compounds like our analyte, the pH of the mobile phase is less critical. However, using a buffered aqueous phase can improve method robustness.
-
Isocratic vs. Gradient Elution:
-
Isocratic: The mobile phase composition remains constant throughout the run. This is simpler and often results in more reproducible retention times.[11]
-
Gradient: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent. This is highly effective for separating complex mixtures with a wide range of polarities.[7]
-
Workflow for Mobile Phase Optimization:
Caption: Workflow for mobile phase optimization.
Ensuring Peak Purity and Identity: The Role of the Detector
A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice for this application.[12][13]
Advantages of a PDA/DAD Detector:
-
Multi-Wavelength Detection: A PDA detector acquires absorbance data across a wide range of UV-visible wavelengths simultaneously.[12][13] This allows for the selection of the optimal wavelength for detection of the main peak and all potential impurities.
-
Peak Purity Analysis: The detector can acquire the UV spectrum across an entire peak.[12] By comparing the spectra at the upslope, apex, and downslope of a peak, one can assess its spectral homogeneity, providing a high degree of confidence in the peak's purity.[12]
-
Compound Identification: The acquired spectrum can be compared to a reference standard for confirmation of the analyte's identity.[14]
Comparison with a standard UV-Vis Detector:
A standard variable wavelength UV-Vis detector only measures absorbance at a single, pre-selected wavelength. While sufficient for quantification, it lacks the ability to perform peak purity analysis, which is a critical aspect of a purity method.
The Protocol: A Step-by-Step Guide to Method Development and Validation
This protocol outlines the systematic approach to developing and validating a robust HPLC method for the purity assessment of this compound.
Experimental Workflow:
Caption: HPLC method development and validation workflow.
Part A: Method Development
-
Analyte Characterization:
-
Determine the solubility of this compound in various potential diluents (e.g., acetonitrile, methanol, water mixtures).
-
Using a UV-Vis spectrophotometer or a PDA detector, obtain the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax).
-
-
Initial Chromatographic Conditions (Scouting):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: PDA, 210-400 nm, with extraction at λmax.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any observed impurities. If all peaks elute relatively close together, an isocratic method may be developed.
-
Vary the column temperature (e.g., 25 °C, 35 °C) to assess its impact on selectivity.
-
Optimize the flow rate to balance analysis time and resolution.
-
Part B: Method Validation
Once an optimized method is established, it must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[15][16][17]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[17][18] | Peak purity index > 0.999. No co-elution with known impurities or placebo peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[17][18] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value.[17][18] | 98.0% to 102.0% recovery for the assay of the main component. |
| Precision | The degree of agreement among individual test results. Assessed at repeatability and intermediate precision levels.[18] | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion
The development of a robust and reliable HPLC method for purity analysis is a systematic process that relies on a sound understanding of chromatographic principles and the physicochemical properties of the analyte. By starting with a versatile C18 column, systematically optimizing the mobile phase, and employing a PDA detector for comprehensive analysis, a high-quality method for this compound can be established. Subsequent validation according to ICH guidelines ensures the method is fit for its intended purpose in a regulated environment.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. hawach.com [hawach.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. labcompare.com [labcompare.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. actascientific.com [actascientific.com]
- 19. demarcheiso17025.com [demarcheiso17025.com]
comparative study of catalysts for 1,3-dibromo-5-chloro-2-fluorobenzene cross-coupling
An In-Depth Comparative Guide to Catalytic Cross-Coupling of 1,3-Dibromo-5-chloro-2-fluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthesis. The substrate this compound is a particularly valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. However, the presence of three distinct halogen atoms (Bromine, Chlorine, and Fluorine) presents both a unique opportunity for selective synthesis and a significant challenge.
This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity, compare the performance of leading catalyst families, and provide actionable experimental protocols to empower your research and development endeavors.
The Selectivity Challenge: Mechanistic Underpinnings
The success of any cross-coupling strategy with a polyhalogenated arene hinges on understanding and controlling site selectivity. The outcome is primarily dictated by the kinetics of the oxidative addition step, the first and often rate-determining step in the catalytic cycle.[1][2][3]
Key Factors Influencing Selectivity:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > OTf > Cl > F.[3][4] This hierarchy is directly correlated with the C-X bond strength; the weaker C-Br bond (approx. 71 kcal/mol) is cleaved more readily by the metal catalyst than the stronger C-Cl bond (approx. 81 kcal/mol).[3] Consequently, for this compound, catalytic activation will overwhelmingly favor the two C-Br bonds over the C-Cl and C-F bonds under typical conditions.
-
Electronic and Steric Environment: In this specific substrate, the two bromine atoms are electronically inequivalent due to the influence of the adjacent fluorine and the meta-positioned chlorine. The fluorine atom's inductive electron-withdrawing effect can influence the electrophilicity of the adjacent C-Br bond.[1] Methods exist to achieve site-selective functionalization on polyhalogenated arenes bearing identical halogens through careful control of electronics, sterics, and directing groups.[1][5][6]
-
Catalyst and Ligand Choice: While C-Br bonds are intrinsically more reactive, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), can enable the activation of the more robust C-Cl bond.[3][7] However, for achieving selective C-Br functionalization, standard palladium and nickel catalysts are highly effective.
The general catalytic cycle for these transformations is illustrated below, using the Suzuki-Miyaura reaction as an example.
Comparative Analysis of Catalytic Systems
While palladium complexes are the most ubiquitously employed catalysts for these transformations, nickel-based systems represent a highly effective and more economical alternative.[8]
| Reaction Type | Catalyst System | Typical Ligand(s) | Base | Solvent | Temp (°C) | Expected Selectivity & Remarks |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) | SPhos, XPhos, PPh₃, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | High selectivity for mono- or di-arylation at C-Br positions. Low catalyst loadings are often sufficient.[4][9] |
| Suzuki-Miyaura | NiCl₂(dppp) or NiCl₂(PCy₃)₂ | dppp, PCy₃ | K₃PO₄ | Toluene, Dioxane | 100-130 | Excellent alternative to palladium, particularly effective for aryl bromides. Can offer different reactivity patterns.[8] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, NaOAc | DMF, NMP, ACN | 100-140 | Selective mono- or di-olefination at C-Br positions. Base choice is critical to avoid side reactions.[10][11] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-65 | Selective alkynylation at C-Br sites. Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).[12][13][14] |
| Sonogashira (Cu-free) | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-100 | Avoids Glaser coupling, leading to cleaner reactions and higher yields of the desired product.[9][15] |
Disclaimer: The yields and conditions are based on established protocols for structurally similar aryl bromides and serve as a robust starting point.[8][9][14] Optimization for this compound is recommended.
Strategic Functionalization Workflow
The differential reactivity of the C-Br and C-Cl bonds allows for a sequential functionalization strategy, unlocking access to highly complex, unsymmetrically substituted aromatic cores.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing robust starting points for your experimental work.
Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is optimized for selective mono-functionalization at one of the C-Br positions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvents (Toluene and Water, 5:1 ratio)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 5:1 toluene/water mixture (6 mL total) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Mono-Olefination via Heck Coupling
This protocol details the coupling with an alkene, such as styrene.
Materials:
-
This compound
-
Styrene (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a reflux condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.2 mmol) via syringe.
-
Reaction Execution: Heat the mixture to 120 °C and stir for 18-24 hours.
-
Work-up: Cool the reaction mixture, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Selective Mono-Alkynylation via Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent the formation of alkyne homocoupling byproducts.[9]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a flame-dried Schlenk tube.
-
Inert Atmosphere: Ensure the system is under a strict inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir for 10 minutes at room temperature, then add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired alkynylated product.
Conclusion
The selective cross-coupling of this compound is a highly achievable synthetic goal that provides access to a rich diversity of functionalized intermediates. The pronounced reactivity difference between the C-Br and C-Cl/C-F bonds allows for straightforward, high-yield functionalization at the bromine positions using standard palladium or nickel catalysts. By leveraging the robust protocols and mechanistic understanding presented in this guide, researchers can confidently design and execute synthetic strategies to build the complex molecules required for next-generation pharmaceuticals and advanced materials.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Commercial 1,3-Dibromo-5-chloro-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. 1,3-Dibromo-5-chloro-2-fluorobenzene is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, particularly isomeric variants, can have significant downstream effects on reaction yields, product profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial this compound, with a focus on practical, field-proven insights and experimental data.
The challenge in assessing the purity of this compound lies not only in quantifying the main component but also in identifying and quantifying closely related impurities. Synthetic routes to polysubstituted benzene rings often yield a mixture of positional isomers, which can be difficult to separate and may have similar spectroscopic properties. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.
The Analytical Imperative: Why Purity Matters
In the context of drug development, the purity of a starting material like this compound is not merely a quality control metric; it is a critical parameter that dictates the success of a synthetic campaign. Undetected impurities can lead to:
-
Formation of Unwanted Byproducts: Impurities can react with downstream reagents, leading to a complex mixture of products that are difficult to separate.
-
Reduced Yields: The presence of impurities effectively lowers the concentration of the desired reactant, leading to lower yields of the target molecule.
Given these risks, a robust and validated analytical strategy for purity assessment is not just recommended; it is a necessity.
A Multi-Technique Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of this compound should leverage the strengths of several orthogonal techniques. This guide will focus on a three-pronged approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For the separation of non-volatile impurities and challenging positional isomers.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For an absolute purity determination without the need for a specific certified reference material.
The logical workflow for a comprehensive purity assessment is illustrated below.
Caption: Workflow for the comprehensive purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Defense
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the nature of this compound, GC-MS is an excellent first-pass technique for identifying potential impurities.
Why GC-MS? The Causality Behind the Choice
-
High Resolving Power: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.
-
Sensitive Detection: Mass spectrometry provides high sensitivity and specificity, allowing for the detection of trace-level impurities.
-
Structural Information: The mass spectrum of an impurity can provide valuable information about its molecular weight and fragmentation pattern, aiding in its identification.
Experimental Protocol: GC-MS Analysis
The following protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and impurities observed.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
GC Parameters:
-
Inlet: Split/Splitless, 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
Expected Results and Interpretation
The primary impurities expected are positional isomers of dibromo-chloro-fluorobenzene. These isomers will have the same molecular weight but may exhibit slightly different retention times due to differences in their boiling points and interactions with the stationary phase. The mass spectra of these isomers will be very similar, making definitive identification based on MS alone challenging. However, the presence of multiple peaks with the same molecular ion is a strong indicator of isomeric impurities.
High-Performance Liquid Chromatography (HPLC): Tackling Isomeric Impurities
While GC-MS is excellent for volatile compounds, HPLC is often superior for separating non-volatile impurities and positional isomers that are difficult to resolve by GC.[1] For this compound, HPLC provides an orthogonal separation mechanism to GC, making it a crucial component of a comprehensive purity assessment.
The Rationale for HPLC
-
Separation of Positional Isomers: Reversed-phase HPLC, particularly with phenyl-based stationary phases, can offer unique selectivity for aromatic positional isomers.[2]
-
Analysis of Non-Volatile Impurities: HPLC can analyze impurities that are not amenable to GC due to low volatility or thermal instability.
-
Quantitative Accuracy: With proper validation, HPLC provides excellent quantitative accuracy and precision.[3]
Experimental Protocol: Reversed-Phase HPLC
The following protocol is a starting point for developing an HPLC method for the purity assessment of this compound. Method development and validation are critical to ensure reliable results.[3]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV detector.
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
Visualizing the HPLC Workflow
Caption: A simplified workflow for HPLC-based purity analysis.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[4] Unlike chromatographic techniques that provide a relative purity based on the area percentages of detected peaks, qNMR can provide an absolute purity value (as a mass fraction) without the need for a reference standard of the analyte itself.[5]
The Power of qNMR
-
Absolute Quantification: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for the calculation of an absolute purity value when a certified internal standard is used.[6]
-
Orthogonal Technique: qNMR provides a fundamentally different measurement compared to chromatography, making it an excellent orthogonal technique for purity confirmation.[4]
-
Detection of "NMR Silent" Impurities: By comparing the mass of the sample to the quantified mass of the analyte, qNMR can account for impurities that are not detected by other methods (e.g., inorganic salts, residual solvents with no protons).[7]
Experimental Protocol: Absolute Purity by ¹H qNMR
The following is a general protocol for determining the absolute purity of this compound by ¹H qNMR.
Instrumentation and Materials:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
NMR Tubes: High-precision 5 mm tubes.
-
Internal Standard: Certified Reference Material (CRM) of maleic anhydride or another suitable standard with known purity and protons in a clear region of the spectrum.
-
Solvent: Deuterated chloroform (CDCl₃) or acetone-d₆.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified. A D1 of 30 seconds is a good starting point.
-
Use a 90° pulse angle.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum with a minimal line broadening (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparative Analysis of Techniques
The following table provides a comparative overview of the three recommended techniques for the purity assessment of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Primary Application | Separation and identification of volatile and semi-volatile impurities. | Separation of non-volatile impurities and positional isomers. | Absolute purity determination. |
| Strengths | High resolution, sensitive detection, provides structural information. | Excellent for isomer separation, wide applicability. | Absolute quantification, orthogonal to chromatography, detects "NMR silent" impurities. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Isomer identification can be challenging. | Lower resolution than GC for some compounds. Requires a suitable chromophore for UV detection. | Lower sensitivity than chromatographic methods. Requires a certified internal standard. |
| Typical Purity Reported | Relative purity (Area %) | Relative purity (Area %) | Absolute purity (Mass fraction %) |
Conclusion: A Triad of Trustworthiness
Assessing the purity of a critical raw material like this compound requires a scientifically sound and multi-faceted approach. Relying on a single analytical technique can lead to an incomplete and potentially misleading purity profile. The combination of GC-MS for volatile impurity screening, HPLC for challenging isomeric separations, and qNMR for an unbiased absolute purity determination creates a self-validating system that provides a high degree of confidence in the quality of the material.
By implementing this triad of analytical techniques, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable research outcomes and safer, more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rssl.com [rssl.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of 1,3-Dibromo-5-chloro-2-fluorobenzene: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-chloro-2-fluorobenzene is a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern of four different halogens on a benzene ring provides a versatile platform for selective functionalization through various cross-coupling reactions. The efficiency of its synthesis is therefore of critical importance for the timely and cost-effective production of novel compounds. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, with a focus on reaction yields and the underlying chemical principles that govern the success of each approach.
Core Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic routes have emerged for the preparation of this compound: a multi-step sequence involving sequential halogenation and a Sandmeyer reaction, and a more direct approach utilizing ortho-lithiation followed by bromination. Each method presents a distinct set of advantages and challenges, which will be explored in detail.
Method 1: Multi-step Synthesis via Sandmeyer Reaction
This classical yet robust methodology involves the construction of a highly substituted aniline precursor, followed by a Sandmeyer reaction to introduce a bromine atom. A likely synthetic pathway commences with 2-fluoro-3-chloroaniline and proceeds through bromination and a subsequent Sandmeyer reaction.
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction pathway.
Step 1: Synthesis of 2,4-Dibromo-3-chloro-6-fluoroaniline
-
To a solution of 2-fluoro-3-chloroaniline (1.0 eq) in a suitable solvent such as acetic acid, slowly add bromine (1.05 eq) at room temperature.
-
After the initial bromination is complete, as confirmed by TLC or GC-MS, the reaction mixture is cooled, and N-bromosuccinimide (NBS) (1.05 eq) and concentrated sulfuric acid are added portion-wise while maintaining a low temperature.
-
The reaction is stirred until the second bromination is complete. The product, 2,4-dibromo-3-chloro-6-fluoroaniline, is then isolated by quenching the reaction with water and filtering the precipitate.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
The precursor aniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared and heated.
-
The cold diazonium salt solution is then added slowly to the hot copper bromide solution.
-
After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The product is isolated by extraction and purified by distillation or chromatography.
The key to a high-yielding Sandmeyer reaction is the careful control of the diazotization step, as diazonium salts can be unstable and prone to decomposition. The use of a tubular reactor, as mentioned in the patent, allows for rapid mixing and precise temperature control, thereby improving the stability and subsequent reactivity of the diazonium intermediate.
Method 2: Ortho-Lithiation Followed by Bromination
A more convergent approach involves the selective lithiation of a di-substituted benzene derivative, followed by quenching with a bromine source. This method has the potential for a shorter synthetic sequence but is highly dependent on the regioselectivity of the lithiation step.
Caption: Synthesis of this compound via ortho-lithiation and subsequent bromination.
-
A solution of 1-bromo-3-chloro-4-fluorobenzene (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to the solution. The reaction is stirred at low temperature to allow for complete lithiation.
-
A solution of a bromine source, such as molecular bromine (Br₂) or carbon tetrabromide (CBr₄) (1.2 eq), in THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
The success of this method hinges on the regioselective deprotonation of the starting material. The fluorine atom is a powerful ortho-directing group in lithiation reactions. Therefore, deprotonation is expected to occur at the position ortho to the fluorine and between the bromine and chlorine atoms. However, the presence of other halogens can influence the acidity of the aromatic protons, and a mixture of regioisomers could be formed.
While specific yield data for the synthesis of this compound via this method is not available, studies on the ortho-lithiation of similar halo-fluoroarenes have shown variable yields. The choice of the lithium base and reaction conditions is crucial to maximize the desired regioselectivity and minimize side reactions, such as halogen-metal exchange.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Sandmeyer Reaction | Method 2: Ortho-Lithiation |
| Starting Materials | Readily available anilines | Specifically substituted halo-benzenes |
| Number of Steps | Multi-step | Fewer steps (potentially one-pot) |
| Estimated Overall Yield | Moderate to High (potentially >70%) | Variable, highly dependent on regioselectivity |
| Key Challenges | Handling of unstable diazonium salts | Achieving high regioselectivity in the lithiation step |
| Scalability | Can be scalable, especially with flow chemistry | May be challenging to scale due to cryogenic conditions |
| Purification | Distillation or crystallization may be sufficient | Chromatographic separation of isomers may be necessary |
Conclusion and Recommendations
For the synthesis of this compound, the multi-step approach culminating in a Sandmeyer reaction appears to be the more reliable and higher-yielding method , based on the available data for analogous compounds. The key to success with this route lies in the optimization of the diazotization and Sandmeyer reaction conditions, potentially through the use of modern flow chemistry techniques to enhance safety and yield.
The ortho-lithiation route, while offering a more convergent pathway, presents significant challenges in controlling regioselectivity . Without specific experimental data demonstrating high selectivity for the desired product, this method carries a higher risk of producing isomeric mixtures that would require challenging purification.
For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the Sandmeyer reaction pathway is the recommended approach. Further process development and optimization of this route are likely to yield the most efficient and cost-effective production of this valuable synthetic intermediate.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dibromo-5-Chloro-2-Fluorobenzene
As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work safely and effectively. The synthesis and use of complex halogenated aromatic compounds, such as 1,3-dibromo-5-chloro-2-fluorobenzene, are foundational to modern drug development and materials science. However, their unique chemical stability and potential toxicity demand a rigorous and well-understood protocol for waste management. This guide moves beyond a simple checklist to provide a deep, procedurally-sound framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step in managing its lifecycle in the laboratory. This compound is a multi-halogenated aromatic hydrocarbon. While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted, its hazard profile can be reliably inferred from closely related structures and the general class of halogenated aromatics. The primary hazards necessitate careful handling to prevent exposure.[1][2][3][4]
This chemical is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The key hazards are summarized below:
| Hazard Classification | Description | Implication for Handling and Disposal |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Prolonged or repeated contact must be avoided. Contaminated gloves and clothing must be treated as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Mandates the use of chemical safety goggles. Any materials used to clean eye protection may require disposal as hazardous waste. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3][4] | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Environmental Hazard | Halogenated compounds can be persistent in the environment. | Disposal must follow strict protocols to prevent release into drains or the general environment.[1] |
These hazards form the basis of the stringent disposal protocols that follow. Every step is designed to mitigate these risks.
Part 2: Pre-Disposal Procedures: Spill Management and Decontamination
Waste is often generated not just from the reaction vessel but also from necessary cleanup. A spill constitutes an immediate generation of hazardous waste that must be managed correctly.
Experimental Protocol: Spill Cleanup
In the event of a spill, the primary goal is to contain, collect, and decontaminate without creating additional hazards.
-
Evacuate and Ventilate : Immediately alert personnel in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don Personal Protective Equipment (PPE) : Before approaching the spill, don appropriate PPE:
-
Contain the Spill : Use an inert, non-combustible absorbent material like sand, vermiculite, or silica gel to cover and contain the spill.[5] Do not use paper towels, as they are combustible.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][5] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[5][7]
-
Dispose of Cleanup Materials : All contaminated absorbent materials, wipes, and gloves must be placed in the same hazardous waste container. This is now considered halogenated organic solid waste.
Part 3: The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound hinges on one critical principle: segregation . Halogenated organic waste is treated differently than non-halogenated waste, and mixing them complicates disposal and significantly increases costs.[6][8]
Methodology for Waste Collection and Storage
-
Waste Segregation : At the point of generation, all waste containing this compound must be collected separately. This includes:
-
Unused or excess solid chemical.
-
Solutions containing the chemical.
-
Solvent rinses of contaminated glassware (rinsate).[7]
-
Contaminated solid materials (gloves, absorbent pads, etc.).
This waste stream is classified as Halogenated Organic Waste .[7][9] It must not be mixed with non-halogenated solvents, aqueous waste, acids, or bases.[6][9]
-
-
Container Selection : Use only containers designated for hazardous waste that are made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof screw-top cap.[6][10] Ensure the container is in good condition.
-
Proper Labeling : This is a non-negotiable regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with:[8]
-
Accumulation and Storage :
-
Keep the waste container tightly closed when not actively adding waste.[8][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA should have secondary containment (such as a larger tub or bin) to contain any potential leaks.[8]
-
Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
-
Arranging for Final Disposal : Once the container is full (or waste is no longer being generated), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[7] They will manage the final transport to a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste generated from work involving this compound.
Part 4: The Terminal Disposal Pathway: High-Temperature Incineration
After collection by EHS, halogenated organic waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally preferred method for destroying these compounds is high-temperature incineration.[6][9]
The chemical stability that makes halogenated aromatics useful also makes them resistant to degradation. Incineration at temperatures typically exceeding 1,800°F (982°C) provides the energy needed to break the strong carbon-halogen and carbon-carbon bonds. During this process, the bromine, chlorine, and fluorine atoms are converted into their respective acid gases: hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11] These acidic gases are then neutralized and "scrubbed" from the incinerator's exhaust stream by air pollution control devices, preventing their release into the atmosphere.[11]
Land disposal of halogenated organic compounds is heavily restricted by the U.S. Environmental Protection Agency (EPA) because of their potential to leach into groundwater and persist in the environment.[12][13] Therefore, incineration is not just a choice but a regulatory mandate to ensure the complete destruction of the hazardous waste.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always prioritize safety by consulting the specific Safety Data Sheet for any chemical before use.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. ethz.ch [ethz.ch]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
